Anecortave Acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-[(8S,10S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O5/c1-14(24)28-13-20(26)23(27)11-8-19-17-5-4-15-12-16(25)6-9-21(15,2)18(17)7-10-22(19,23)3/h7,12,17,19,27H,4-6,8-11,13H2,1-3H3/t17-,19+,21+,22+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWPMEXLKGOSBF-GACAOOTBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)CC[C@@]43C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046805 | |
| Record name | Anecortave acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7753-60-8 | |
| Record name | Anecortave | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7753-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anecortave acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007753608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anecortave acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05288 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 7753-60-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24345 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7753-60-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15475 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Anecortave acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17-α,21-dihydroxypregna-4,9(11)-diene-3,20-dione 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.920 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANECORTAVE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0PC411K4T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Anecortave Acetate: An In-Depth Technical Guide on its Anti-Angiogenic Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anecortave acetate is a synthetic cortisene, a class of steroid derivatives specifically engineered to be devoid of significant glucocorticoid activity while retaining potent anti-angiogenic properties. Developed as an analog of cortisol, its structural modifications prevent the common side effects associated with corticosteroids, such as increased intraocular pressure. The primary mechanism of action of this compound is the inhibition of angiogenesis, the formation of new blood vessels, through a multi-faceted approach that downstream of the initial angiogenic stimuli. This technical guide provides a comprehensive overview of the molecular mechanisms, supported by quantitative data from key experiments, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows.
Core Mechanism of Action: Inhibition of Endothelial Cell Migration and Proliferation
The anti-angiogenic effect of this compound is primarily achieved by inhibiting the migration and proliferation of vascular endothelial cells, crucial steps in the formation of new blood vessels. This is accomplished by modulating the expression and activity of key proteins involved in extracellular matrix (ECM) remodeling and cell signaling.
Modulation of the Plasminogen Activator System
Downregulation of Matrix Metalloproteinases (MMPs)
Attenuation of Pro-Angiogenic Growth Factor Signaling
This compound has been shown to reduce the expression of key pro-angiogenic growth factors and their receptors, including Vascular Endothelial Growth Factor (VEGF) and Insulin-like Growth Factor-1 (IGF-1).[1][3][4] This suggests that this compound can interfere with the signaling pathways that initiate and sustain the angiogenic process. It is important to note that the direct molecular target of this compound has not been definitively identified, and its effects on these growth factor pathways are likely downstream consequences of its primary mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the mechanism of action of this compound.
| Experimental System | Treatment | Analyte | Fold Increase (vs. Control) | Time Point | Reference |
| Human Retinal Microvascular Endothelial Cells (HRMECs) | 100 µM Anecortave Desacetate | PAI-1 mRNA | 1.6 | 2 hours | |
| Human Retinal Microvascular Endothelial Cells (HRMECs) | 100 µM Anecortave Desacetate | PAI-1 Protein (in media) | 5.7 | 36 hours | |
| Rat Model of Retinopathy of Prematurity | Intravitreal this compound | PAI-1 mRNA | 6 to 9 | 24 to 72 hours |
Table 2: Effect of this compound on Matrix Metalloproteinase (MMP) Levels in a Rat Model of Oxygen-Induced Retinopathy
| Analyte | Time Point | % Reduction (vs. Vehicle Control) | p-value | Reference |
| Pro-MMP-9 | 1 day | 33% | <0.05 | |
| Active MMP-9 | 1 day | 55% | <0.02 | |
| Pro-MMP-9 | 6 days | 55% | <0.01 | |
| Pro-MMP-2 | 1 day | 39% | <0.05 | |
| Active MMP-2 | 1 day | 42% | <0.02 | |
| Pro-MMP-2 | 6 days | 50% | <0.05 | |
| Active MMP-2 | 6 days | 30% | <0.05 |
Table 3: Effect of this compound on Pro-Angiogenic Growth Factor and Receptor Expression in a Rat Model of Oxygen-Induced Retinopathy
| Analyte | % Reduction (vs. Vehicle Control) | Time Point | Reference |
| IGF-1 mRNA | 36.9% | Postnatal Day 20 | |
| IGF-1 Receptor mRNA | 50.5% | Postnatal Day 20 | |
| VEGF Protein | Significant decrease | 1 and 2 days post-oxygen exposure | |
| VEGF mRNA | 1.8-fold decrease | 6 days post-oxygen exposure |
Note: Specific IC50 or binding affinity values for the interaction of this compound with uPA or MMPs are not currently available in the published literature.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Signaling Pathways
References
Anecortave Acetate: A Technical Deep Dive into its Chemical Structure, Synthesis, and Angiostatic Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anecortave acetate is a synthetic cortisene, a class of steroids structurally related to cortisol, that has been investigated for its potent antiangiogenic properties. Unlike corticosteroids, this compound is specifically designed to be devoid of significant glucocorticoid activity, thereby minimizing the associated side effects. Its primary therapeutic application has been explored in ophthalmology for the treatment of neovascular diseases such as wet age-related macular degeneration (AMD). This technical guide provides an in-depth overview of the chemical structure, synthesis, and the molecular signaling pathways through which this compound exerts its antiangiogenic effects.
Chemical Structure
This compound, with the IUPAC name [2-[(8S,10S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate, is a C21 steroid derivative.[1] Key structural modifications from its parent compound, cortisol acetate, include the removal of the 11β-hydroxyl group and the introduction of a double bond between carbons 9 and 11. These changes are crucial for eliminating glucocorticoid receptor-mediated activity while retaining its angiostatic capabilities.[2][3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | [2-[(8S,10S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | [1] |
| CAS Number | 7753-60-8 | [4] |
| Molecular Formula | C₂₃H₃₀O₅ | |
| Molecular Weight | 386.48 g/mol | |
| SMILES | CC(=O)OCC(=O)C@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)CC[C@]43C)C)O | |
| Appearance | White to light yellow powder or crystal | |
| Purity | >98.0% (HPLC) | |
| Melting Point | 237.0 to 241.0 °C | |
| Optical Rotation | +123 to +133 deg (c=1, chloroform) |
Synthesis of this compound
The synthesis of this compound has been approached through various routes, primarily starting from readily available steroid precursors such as cortisol or 17-oxosteroids like androsta-4,9(11)-diene-3,17-dione. Below is a detailed description of a common synthetic pathway.
Experimental Protocol: Synthesis from a 17-Oxosteroid Intermediate
This protocol outlines a multi-step synthesis starting from a 17-oxosteroid.
Step 1: Formation of the Aldehyde Intermediate
-
Reaction: Condensation of the starting 17-oxosteroid (Compound 1) with 2-chlorovinyl ethyl ether.
-
Reagents and Conditions: n-Butyllithium (n-BuLi) in tetrahydrofuran (THF) at low temperature.
-
Outcome: A mixture of two isomeric aldehydes (Compound 2).
-
Quantitative Data: This step has been reported to proceed with a high yield of 91%.
Step 2: Acetate Formation
-
Reaction: Treatment of the aldehyde mixture (Compound 2) with acetic anhydride and anhydrous potassium acetate.
-
Reagents and Conditions: Dimethylformamide (DMF) at 106 °C.
-
Outcome: Formation of the corresponding acetate (Compound 3).
Step 3: Silyl Ether Formation
-
Reaction: Reaction of the acetate (Compound 3) with a reducing agent and a silylating agent.
-
Reagents and Conditions: Wilkinson's catalyst (RhCl(PPh₃)₃) and triethylsilane in methylene chloride at 45 °C for 4 hours.
-
Outcome: Yields the triethylsilyl ether (Compound 4) as a solid after crystallization from hexane.
Step 4: Final Oxidation to this compound
-
Reaction: Oxidation of the silyl ether (Compound 4).
-
Reagents and Conditions: 40% peracetic acid in toluene at low temperature, followed by quenching with sulfur dioxide in methanol (2M) and treatment with triethylamine (TEA).
-
Outcome: this compound.
Table 2: Summary of a Synthetic Route and Quantitative Data
| Step | Starting Material | Key Reagents | Product | Yield (%) | Purity (%) |
| 1 | 17-Oxosteroid | 2-chlorovinyl ethyl ether, n-BuLi, THF | Isomeric aldehydes | 91 | Not Reported |
| 2 | Isomeric aldehydes | Acetic anhydride, potassium acetate, DMF | Acetate intermediate | Not Reported | Not Reported |
| 3 | Acetate intermediate | RhCl(PPh₃)₃, triethylsilane, CH₂Cl₂ | Triethylsilyl ether | Not Reported | Not Reported |
| 4 | Triethylsilyl ether | Peracetic acid, toluene, SO₂/MeOH, TEA | This compound | Not Reported | >98.0 (HPLC) |
Note: Detailed quantitative data for each step of the synthesis is not consistently available in the public domain. The provided yield is for a specific, reported reaction.
Synthesis Workflow Diagram
Caption: A simplified workflow for the synthesis of this compound.
Signaling Pathways and Mechanism of Action
This compound's primary pharmacological effect is the inhibition of angiogenesis, the formation of new blood vessels. This is achieved through a multi-faceted mechanism that targets several key components of the angiogenic cascade.
The process of angiogenesis is initiated by pro-angiogenic signals, such as vascular endothelial growth factor (VEGF), which stimulate endothelial cells. This stimulation leads to the production and release of extracellular proteases, including urokinase-type plasminogen activator (uPA) and matrix metalloproteinases (MMPs). These enzymes are crucial for degrading the basement membrane and the extracellular matrix, allowing endothelial cells to migrate and proliferate, ultimately forming new blood vessels.
This compound intervenes in this process at multiple points:
-
Inhibition of Proteolytic Enzymes: It has been shown to inhibit the expression and activity of MMPs (specifically MMP-2 and MMP-9) and uPA. By downregulating these critical enzymes, this compound prevents the breakdown of the extracellular matrix, thereby halting endothelial cell migration.
-
Modulation of VEGF Signaling: this compound can down-regulate the expression and production of VEGF. Its active metabolite, anecortave desacetate, also acts downstream of growth factor signaling by inhibiting VEGF-induced proliferation, migration, and differentiation of vascular endothelial cells.
Angiostatic Signaling Pathway of this compound
Caption: this compound's multi-target inhibition of angiogenesis.
Conclusion
This compound represents a significant development in the field of antiangiogenic therapies. Its unique chemical structure, devoid of glucocorticoid activity, offers a favorable safety profile for chronic use in ocular diseases. The synthesis of this compound can be achieved through multiple pathways, with the potential for high-yield production. Its mechanism of action, characterized by the simultaneous inhibition of multiple key steps in the angiogenic cascade, underscores its potential as a robust therapeutic agent. This in-depth technical guide provides a foundational understanding for researchers and professionals involved in the development of novel antiangiogenic drugs.
References
- 1. This compound | 7753-60-8 [amp.chemicalbook.com]
- 2. Safety of posterior juxtascleral depot administration of the angiostatic cortisene this compound for treatment of subfoveal choroidal neovascularization in patients with age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Portico [access.portico.org]
Anecortave Acetate: A Multifaceted Inhibitor of Angiogenesis
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers an in-depth analysis of anecortave acetate, a synthetic cortisene derivative, and its significant role in the inhibition of angiogenesis. This whitepaper, tailored for researchers, scientists, and drug development professionals, provides a detailed examination of the compound's mechanism of action, supported by quantitative data from key preclinical and clinical studies, detailed experimental protocols, and novel visualizations of the involved signaling pathways.
This compound has demonstrated broad-based anti-angiogenic activity by targeting multiple pathways involved in the formation of new blood vessels.[1] Unlike targeted therapies that may focus on a single growth factor, this compound's multifaceted approach makes it a subject of considerable interest for pathologies characterized by aberrant neovascularization.
Mechanism of Action: A Multi-Pronged Attack on Angiogenesis
This compound's primary mechanism involves the modulation of key players in the angiogenic cascade. It has been shown to down-regulate the expression and production of crucial pro-angiogenic factors, including Vascular Endothelial Growth Factor (VEGF) and Insulin-like Growth Factor-1 (IGF-1).[2] Furthermore, its active metabolite, anecortave desacetate, acts downstream of growth factor signaling to inhibit the proliferation, migration, and differentiation of vascular endothelial cells induced by VEGF.[2]
dot
Figure 1: this compound's Multifaceted Mechanism of Angiogenesis Inhibition.
Quantitative Analysis of Anti-Angiogenic Activity
The efficacy of this compound has been quantified in various preclinical and clinical models. The following tables summarize key findings, providing a clear comparison of its effects across different experimental setups.
| In Vitro and In Vivo Preclinical Studies | |
| Model | Key Findings |
| Rat Model of Oxygen-Induced Retinopathy (OIR) | Reduced VEGF protein levels at 1 and 2 days post-injection. 1.8-fold decrease in VEGF mRNA at 6 days post-exposure. |
| Hypoxic Rat Müller Cells | Dose-dependent reduction in VEGF concentration: 18% reduction with 1.0µM and 28% reduction with 10µM this compound. |
| LHßTAG Mouse Model of Retinoblastoma | Down-regulation of MMP-9 activity at 1 week post-injection. |
| Clinical Trial Data (24-Month Phase II/III Placebo-Controlled Study) | |
| Treatment Group | Percentage of Patients with Vision Stabilization (<3 logMAR line change) |
| This compound (15 mg) | 73% |
| Placebo | 47% |
| P-value | <0.05 |
Key Experimental Methodologies
The anti-angiogenic properties of this compound have been rigorously tested using a variety of established experimental models. This guide provides detailed protocols for three key assays: the Chick Chorioallantoic Membrane (CAM) assay, the Corneal Micropocket Assay, and in vitro endothelial cell proliferation and migration assays.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis. A filter paper disc saturated with the test compound is placed on the CAM of a developing chicken embryo, and the effect on blood vessel growth is observed.
Protocol:
-
Fertilized chicken eggs are incubated at 37°C in a humidified incubator.
-
On embryonic day 3, a small window is made in the shell to expose the CAM.
-
A sterile filter paper disc (approximately 5 mm in diameter) is impregnated with a solution of this compound in a suitable vehicle.
-
The disc is placed on the CAM, avoiding major blood vessels.
-
The window is sealed, and the egg is returned to the incubator for a specified period (typically 48-72 hours).
-
The CAM is then excised, and the degree of angiogenesis is quantified by counting the number of blood vessel branches within a defined area around the disc.
dot
Figure 2: Workflow for the Chick Chorioallantoic Membrane (CAM) Assay.
Corneal Micropocket Assay
This in vivo assay assesses angiogenesis in the normally avascular cornea of an animal model, typically a rabbit or a mouse.
Protocol:
-
A small pocket is surgically created in the corneal stroma of an anesthetized animal.
-
A slow-release pellet containing a pro-angiogenic factor (e.g., bFGF or VEGF) and, in the test group, this compound is implanted into the pocket.
-
The eye is monitored over several days.
-
Angiogenesis is quantified by measuring the length and density of new blood vessels growing from the limbus towards the pellet.
In Vitro Endothelial Cell Proliferation and Migration Assays
These assays directly measure the effect of this compound on key endothelial cell functions.
Proliferation Assay (e.g., MTT or BrdU assay):
-
Human umbilical vein endothelial cells (HUVECs) are seeded in a 96-well plate.
-
After cell attachment, the medium is replaced with a medium containing various concentrations of this compound.
-
Cells are incubated for a defined period (e.g., 24-72 hours).
-
Cell proliferation is assessed using a standard method like the MTT assay, which measures metabolic activity, or a BrdU incorporation assay, which measures DNA synthesis.
Migration Assay (e.g., Boyden Chamber or Wound Healing Assay):
-
Boyden Chamber Assay: Endothelial cells are seeded in the upper chamber of a transwell insert with a porous membrane. The lower chamber contains a chemoattractant (e.g., VEGF). This compound is added to the upper chamber. After incubation, the number of cells that have migrated through the membrane to the lower side is quantified.
-
Wound Healing Assay: A confluent monolayer of endothelial cells is "wounded" by creating a scratch. The cells are then treated with this compound, and the rate of wound closure due to cell migration is monitored and measured over time.
Signaling Pathway Visualizations
To further elucidate the molecular mechanisms of this compound, the following diagrams, generated using Graphviz, illustrate its impact on key signaling pathways.
dot
Figure 3: this compound's Impact on the VEGF Signaling Pathway.
dot
Figure 4: Modulation of Extracellular Matrix Remodeling by this compound.
This technical guide serves as a valuable resource for understanding the intricate mechanisms by which this compound inhibits angiogenesis. The presented data and experimental protocols provide a solid foundation for future research and development in the field of anti-angiogenic therapies.
References
A Technical Examination of Anecortave Acetate's Glucocorticoid Activity in Comparison to Cortisol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the glucocorticoid activity of anecortave acetate, a synthetically modified corticosteroid, benchmarked against cortisol, the primary endogenous glucocorticoid. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the distinct signaling pathways to offer a comprehensive resource for researchers in pharmacology and drug development.
Quantitative Comparison of Glucocorticoid Receptor Binding Affinity
The interaction with the glucocorticoid receptor (GR) is a primary determinant of a compound's glucocorticoid activity. The binding affinities of this compound, its active metabolite anecortave, cortisol, and the potent synthetic glucocorticoid dexamethasone are presented in Table 1.
| Compound | Receptor | Binding Affinity (K_i / K_d) | Cell Line / System | Reference |
| This compound | Glucocorticoid Receptor (GR) | K_i: 209 nM | Human HeLa S3 cells | [1] |
| Anecortave | Glucocorticoid Receptor (GR) | K_i: 160 nM | Human HeLa S3 cells | [1] |
| Cortisol | Glucocorticoid Receptor (GR) | K_d: 17.5 ± 1.7 nM | Human Mononuclear Leukocytes | [2][3] |
| Cortisol | Glucocorticoid Receptor (GR) | K_d: 24.6 ± 2.4 nM | Human Mononuclear Leukocytes | [2] |
| Dexamethasone | Glucocorticoid Receptor (GR) | K_i: 5.5 nM | Not Specified |
Key Insights:
-
This compound and its deacetylated form, anecortave, exhibit a significantly lower binding affinity for the glucocorticoid receptor compared to cortisol and the potent synthetic glucocorticoid, dexamethasone.
-
The dissociation constant (K_d) for cortisol's binding to the GR is in the low nanomolar range, indicating a high affinity. In contrast, the inhibition constant (K_i) for this compound is approximately 10- to 12-fold higher, suggesting a weaker interaction.
-
Dexamethasone, a well-established potent glucocorticoid, shows the highest affinity for the GR among the compounds listed.
Signaling Pathways and Mechanism of Action
The classical glucocorticoid signaling pathway initiated by cortisol involves binding to the cytoplasmic GR, leading to its translocation to the nucleus and modulation of gene expression through glucocorticoid response elements (GREs). This compound, however, was designed to be devoid of typical glucocorticoid receptor-mediated activity. Its primary mechanism is considered to be anti-angiogenic, acting downstream of the GR signaling cascade.
Cortisol-Mediated Glucocorticoid Receptor Signaling Pathway
The canonical signaling pathway for cortisol is depicted below. Upon binding cortisol, the glucocorticoid receptor translocates to the nucleus, where it can either activate or repress gene transcription.
Proposed Mechanism of this compound
While this compound can bind to the GR, its primary therapeutic effects are attributed to its anti-angiogenic properties, which are thought to occur through a mechanism distinct from classical glucocorticoid signaling. One study suggested that in the rabbit eye, this compound's effects on vascular leakage were reversible by the GR antagonist mifepristone, hinting at some level of GR involvement in its in vivo activity, possibly through conversion to an active glucocorticoid. However, it is generally considered to lack significant glucocorticoid activity.
Experimental Protocols
Glucocorticoid Receptor Competitive Binding Assay
This protocol outlines a common method to determine the binding affinity of a test compound for the glucocorticoid receptor.
Objective: To quantify the affinity of this compound and cortisol for the glucocorticoid receptor by measuring their ability to displace a radiolabeled or fluorescently labeled GR ligand.
Materials:
-
Purified human glucocorticoid receptor (full-length or ligand-binding domain)
-
Radiolabeled ([³H]-dexamethasone) or fluorescently labeled glucocorticoid tracer
-
Test compounds (this compound, cortisol)
-
Unlabeled dexamethasone (for determining non-specific binding)
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.6)
-
Scintillation vials and scintillation fluid (for radiolabeled assays) or microplates suitable for fluorescence polarization
-
Filtration apparatus with glass fiber filters (for radiolabeled assays)
-
Scintillation counter or fluorescence polarization plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds (this compound, cortisol) and unlabeled dexamethasone in the assay buffer.
-
Prepare a working solution of the radiolabeled or fluorescently labeled GR ligand in the assay buffer.
-
Prepare a working solution of the purified GR in the assay buffer.
-
-
Assay Setup:
-
In appropriate tubes or microplate wells, combine the assay buffer, the labeled GR ligand, and either the test compound, unlabeled dexamethasone (for non-specific binding), or buffer alone (for total binding).
-
Initiate the binding reaction by adding the purified GR to each tube or well.
-
-
Incubation:
-
Incubate the reaction mixtures at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
For Radioligand Assay: Rapidly filter the incubation mixture through glass fiber filters. The filters will retain the GR-ligand complex. Wash the filters with ice-cold assay buffer to remove unbound ligand.
-
For Fluorescence Polarization Assay: No separation step is required.
-
-
Detection:
-
For Radioligand Assay: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
For Fluorescence Polarization Assay: Measure the fluorescence polarization of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand).
-
Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the labeled ligand and K_d is its dissociation constant.
-
Glucocorticoid Receptor Transactivation Reporter Gene Assay
This assay measures the functional ability of a compound to activate gene expression through the glucocorticoid receptor.
Objective: To determine the potency (EC₅₀) and efficacy of this compound and cortisol in activating a GR-responsive reporter gene.
Materials:
-
Mammalian cell line suitable for transfection (e.g., HEK293, HeLa, A549)
-
Expression vector for the human glucocorticoid receptor
-
Reporter vector containing a glucocorticoid response element (GRE) upstream of a reporter gene (e.g., luciferase, β-galactosidase)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds (this compound, cortisol)
-
Lysis buffer
-
Reporter gene assay system (e.g., luciferase assay substrate)
-
Luminometer or spectrophotometer
Procedure:
-
Cell Culture and Transfection:
-
Plate the cells in multi-well plates and allow them to adhere.
-
Co-transfect the cells with the GR expression vector and the GRE-reporter vector using a suitable transfection reagent.
-
-
Compound Treatment:
-
After transfection, replace the medium with fresh medium containing serial dilutions of the test compounds (this compound, cortisol) or vehicle control.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
-
Cell Lysis:
-
Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using the appropriate lysis buffer.
-
-
Reporter Gene Assay:
-
Measure the reporter gene activity in the cell lysates using the corresponding assay system (e.g., add luciferase substrate and measure luminescence).
-
-
Data Analysis:
-
Normalize the reporter gene activity to a co-transfected control plasmid or total protein concentration.
-
Plot the normalized reporter activity against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the maximum efficacy.
-
Conclusion
This compound exhibits a substantially lower binding affinity for the glucocorticoid receptor in comparison to cortisol. While designed to be devoid of classical glucocorticoid activity, some in vivo evidence suggests a potential for GR-mediated effects under specific conditions. Its primary, clinically relevant mechanism of action is considered to be anti-angiogenic, a pathway distinct from the direct genomic regulation characteristic of cortisol. The provided experimental protocols offer a framework for the quantitative assessment of these differences in both receptor binding and functional activity. This guide serves as a foundational resource for researchers investigating the nuanced pharmacology of this compound and its relationship with the glucocorticoid signaling pathway.
References
The Rise and Fall of an Angiostatic Cortisene: A Technical History of Anecortave Acetate
FOR IMMEDIATE RELEASE
Fort Worth, TX – Anecortave acetate, a novel angiostatic cortisene once poised to revolutionize the treatment of neovascular age-related macular degeneration (AMD), represents a compelling case study in drug discovery, development, and the unforeseen challenges of clinical translation. This in-depth technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of this compound for researchers, scientists, and drug development professionals.
Discovery and Chemical Synthesis
This compound emerged from research in the 1980s on "cortisenes," a class of steroid-like compounds with angiostatic properties but lacking the typical glucocorticoid activity that can lead to side effects like increased intraocular pressure.[1] Further investigation led to the identification of this compound, an analog of cortisol.[1] Its unique structure, achieved through specific chemical modifications—the removal of the 11-beta hydroxyl group, the addition of a double bond at the C9-11 position, and the addition of an acetate group at the C21 position—confers its antiangiogenic properties while eliminating glucocorticoid receptor-mediated activity.[1]
The synthesis of this compound can be achieved through various methods, one of which involves starting from a 17-oxosteroid.[2] Another approach derives it from cortisol by reducing the 11-beta hydroxyl group to form a double bond between carbons 9 and 11 and adding an acetate group to carbon 21.[2] A multi-step synthesis process starting from 9α-hydroxyandrost-4-ene-3,17-dione has also been described, involving several intermediates and chemical reactions to yield this compound.
Mechanism of Action: A Multi-faceted Approach to Angiogenesis Inhibition
This compound's primary therapeutic potential lies in its ability to inhibit angiogenesis, the formation of new blood vessels, which is a key pathological process in wet AMD. Unlike targeted therapies that inhibit a single growth factor, this compound was shown to act on multiple pathways involved in neovascularization.
Preclinical and Clinical Development
Preclinical Evaluation
This compound demonstrated broad anti-angiogenic activity in numerous preclinical models of neovascularization across different species and various inducers of new blood vessel growth. These studies established the compound's potential for treating ocular neovascular diseases.
Clinical Trials and Pharmacokinetics
The clinical development of this compound, branded as Retaane®, was primarily led by Alcon. The drug was formulated as a depot suspension for posterior juxtascleral administration, a novel delivery method designed to provide sustained drug release to the choroid and retina for up to six months, thereby reducing the frequency of administration and the risks associated with intraocular injections.
This compound is rapidly hydrolyzed by esterases to its pharmacologically active metabolite, anecortave desacetate. Following a 15 mg posterior juxtascleral depot administration in AMD patients, low levels of this compound metabolites were detectable in the plasma for approximately two weeks.
Several key clinical trials evaluated the safety and efficacy of this compound for wet AMD:
-
C-98-03 (Dose-Response Monotherapy Study): This double-masked, placebo-controlled study enrolled 128 patients with subfoveal exudative AMD. Patients received this compound (3 mg, 15 mg, or 30 mg) or a placebo via posterior juxtascleral depot every six months for 24 months. The 15 mg dose was found to be statistically superior to placebo in preserving visual acuity at 24 months.
-
C-01-99 (Pivotal Study versus Visudyne® PDT): This non-inferiority study compared this compound 15 mg to photodynamic therapy (PDT) with verteporfin in 530 patients with exudative AMD. At 12 months, there was no statistically significant difference in the preservation of vision between the two groups.
-
This compound Risk Reduction Trial (AART) (C-02-60): This large-scale trial was designed to evaluate the efficacy of this compound (15 mg or 30 mg) in preventing the progression of non-exudative (dry) AMD to the exudative (wet) form in high-risk patients. The study enrolled over 2,500 patients who were to be treated every six months for 48 months.
| Clinical Trial | Phase | Number of Patients | Treatment Arms | Key Findings |
| C-98-03 | II/III | 128 | This compound (3 mg, 15 mg, 30 mg) vs. Placebo | At 24 months, 15 mg this compound was superior to placebo in preserving vision (73% vs. 47% of patients maintained vision, p≤0.05). |
| C-01-99 | III | 530 | This compound (15 mg) vs. Verteporfin PDT | At 12 months, no statistically significant difference in vision preservation (45% in anecortave group vs. 49% in PDT group, p>0.05). |
| AART (C-02-60) | III | >2500 | This compound (15 mg, 30 mg) vs. Sham | The trial was terminated in 2008 due to lack of efficacy. |
Experimental Protocols
Posterior Juxtascleral Depot (PJD) Administration: This procedure involved the use of a specially designed curved cannula to deliver the this compound depot suspension onto the sclera near the macula. This method aimed to create a long-lasting drug reservoir, minimizing the need for frequent intraocular injections.
In Vitro Angiogenesis Assays:
-
uPA and MMP Inhibition Assays: The effect of this compound on urokinase plasminogen activator and matrix metalloproteinases was likely assessed using commercially available or in-house developed enzyme activity assays. These assays typically involve incubating the enzymes with their respective substrates in the presence or absence of the test compound and measuring the resulting product formation, often through colorimetric or fluorometric detection.
Regulatory Status and Discontinuation
Despite promising early clinical data, the development of this compound faced significant setbacks. In 2007, Alcon received an approvable letter from the U.S. Food and Drug Administration (FDA) for Retaane® for the treatment of wet AMD, but final approval was contingent on an additional clinical study. However, the landscape of AMD treatment was rapidly evolving with the advent of highly effective anti-VEGF therapies.
Ultimately, in 2008, Alcon announced the termination of the AART trial after an interim analysis showed a lack of efficacy in preventing the progression from dry to wet AMD. Subsequently, the development of this compound for AMD was discontinued. The drug was also investigated for reducing intraocular pressure in glaucoma, but this development was also halted.
Conclusion
This compound represents a scientifically intriguing molecule with a rational design and a multi-targeted mechanism of action. Its development showcased innovation in both pharmacology and drug delivery. However, its journey also underscores the inherent risks and high bar for efficacy in a rapidly advancing therapeutic area. While this compound did not ultimately reach the market for AMD, the extensive research conducted has contributed valuable knowledge to the field of angiogenesis inhibition and ocular drug delivery, serving as an important lesson for future drug development endeavors.
References
Anecortave Acetate's Impact on Vascular Endothelial Cell Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anecortave acetate, a synthetically modified cortisene, has demonstrated significant anti-angiogenic properties, positioning it as a compound of interest in pathologies characterized by excessive blood vessel growth. A crucial aspect of its mechanism of action is the inhibition of vascular endothelial cell migration, a fundamental step in the formation of new vasculature. This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative effects, and experimental methodologies related to the impact of this compound on vascular endothelial cell migration.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a complex and highly regulated process essential for development, reproduction, and wound healing. However, dysregulated angiogenesis is a hallmark of numerous diseases, including cancer, diabetic retinopathy, and age-related macular degeneration. Vascular endothelial cell migration is a critical and early event in the angiogenic cascade, involving the directed movement of endothelial cells in response to pro-angiogenic signals. This compound and its active metabolite, anecortave desacetate, have emerged as potent inhibitors of this process, acting on multiple signaling pathways and molecular effectors. This guide will detail the current understanding of how this compound modulates endothelial cell migration, providing researchers with the necessary information to design and interpret experiments in this area.
Molecular Mechanism of Action
This compound exerts its inhibitory effect on vascular endothelial cell migration through a multi-faceted approach, primarily by interfering with the proteolytic machinery required for extracellular matrix (ECM) degradation and by modulating key pro-angiogenic signaling pathways.
Inhibition of Proteolytic Enzymes
The migration of endothelial cells through the basement membrane and surrounding stroma is dependent on the activity of matrix metalloproteinases (MMPs) and the urokinase plasminogen activator (uPA) system. This compound has been shown to down-regulate the activity of these critical proteases.
-
Matrix Metalloproteinases (MMPs): Specifically, this compound reduces the levels of active MMP-2 and MMP-9, two key gelatinases involved in the degradation of type IV collagen, a major component of the basement membrane.
-
Urokinase Plasminogen Activator (uPA): this compound also inhibits the expression of uPA, which is responsible for converting plasminogen to plasmin, a broad-spectrum protease that can degrade various ECM components and activate pro-MMPs.
Upregulation of Protease Inhibitors
In addition to directly inhibiting proteolytic enzymes, this compound promotes the expression of their natural inhibitors.
Modulation of Pro-Angiogenic Signaling
This compound also targets the upstream signaling pathways that drive endothelial cell migration.
-
Vascular Endothelial Growth Factor (VEGF): A key driver of angiogenesis, VEGF stimulates endothelial cell proliferation, survival, and migration. This compound has been shown to reduce the expression of VEGF and its receptors, thereby dampening the primary signal for migration.
-
Insulin-like Growth Factor 1 (IGF-1): this compound also down-regulates the expression of IGF-1 and its receptor, another important pathway implicated in promoting angiogenesis.[1][2]
The interplay of these mechanisms results in a potent blockade of endothelial cell migration, a cornerstone of this compound's anti-angiogenic effect.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data from in vitro and in vivo studies on the effects of this compound and its active metabolite, anecortave desacetate, on key molecular players in vascular endothelial cell migration.
| Table 1: Effect of Anecortave Desacetate on PAI-1 Expression in Human Retinal Microvascular Endothelial Cells (HRMECs) in vitro | |
| Treatment | Fold Increase in PAI-1 mRNA (peak at 2 hours) |
| 100 µM Anecortave Desacetate | 1.6-fold |
| Treatment | Fold Increase in PAI-1 Protein (peak at 36 hours) |
| 100 µM Anecortave Desacetate | 5.7-fold |
| Data from quantitative PCR and Western blot analysis. |
| Table 2: Effect of this compound on MMP Activity in a Rat Model of Retinopathy of Prematurity (in vivo) | ||
| Enzyme | Time Point | % Reduction in Activity vs. Vehicle Control |
| Pro-MMP-9 | 1 day post-injection | 33% |
| Active MMP-9 | 1 day post-injection | 55% |
| Pro-MMP-9 | 6 days post-injection | 55% |
| Pro-MMP-2 | 1 day post-injection | 39% |
| Active MMP-2 | 1 day post-injection | 42% |
| Pro-MMP-2 | 6 days post-injection | 50% |
| Active MMP-2 | 6 days post-injection | 30% |
| Data from gel zymography. |
| Table 3: Effect of this compound on VEGF Expression | ||
| Model System | Treatment | Effect on VEGF |
| Hypoxic Rat Müller Cells (in vitro) | 1.0 µM this compound | 18% reduction in VEGF concentration |
| Hypoxic Rat Müller Cells (in vitro) | 10 µM this compound | 28% reduction in VEGF concentration |
| Rat Model of Oxygen-Induced Retinopathy (in vivo) | This compound Injection | Significant decrease in retinal VEGF protein at 1 and 2 days post-exposure |
| Rat Model of Oxygen-Induced Retinopathy (in vivo) | This compound Injection | 1.8-fold decrease in VEGF mRNA at 6 days post-exposure |
| Data from ELISA and real-time RT-PCR. |
Experimental Protocols
Detailed methodologies for key experiments used to assess the effect of this compound on vascular endothelial cell migration are provided below.
Boyden Chamber Migration Assay
This assay is used to quantify the chemotactic migration of endothelial cells towards a chemoattractant.
Materials:
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant endothelial cell line
-
Endothelial cell basal medium (EBM) supplemented with 0.1% Bovine Serum Albumin (BSA)
-
Chemoattractant (e.g., VEGF, 20 ng/mL)
-
This compound or anecortave desacetate at various concentrations
-
Calcein AM or other fluorescent dye for cell labeling
-
Fibronectin or collagen to coat the membranes
Protocol:
-
Membrane Coating: Coat the lower surface of the polycarbonate membranes with fibronectin (10 µg/mL) or collagen (50 µg/mL) and incubate for at least 2 hours at 37°C.
-
Cell Preparation: Culture HUVECs to 80-90% confluency. The day before the assay, starve the cells in EBM with 0.1% BSA for 18-24 hours.
-
Assay Setup:
-
In the lower chamber of the Boyden apparatus, add EBM with 0.1% BSA containing the chemoattractant (e.g., VEGF).
-
In the upper chamber, add the starved HUVECs (e.g., 5 x 10^4 cells/well) resuspended in EBM with 0.1% BSA.
-
Add different concentrations of this compound or anecortave desacetate to the upper chamber along with the cells. Include a vehicle control.
-
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 4-6 hours.
-
Cell Staining and Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the cells with a fluorescent dye like Calcein AM.
-
Count the number of migrated cells in several high-power fields under a fluorescence microscope.
-
Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle control.
-
Scratch Wound Healing Assay
This assay measures the ability of a confluent monolayer of endothelial cells to migrate and close a "wound" or scratch.
Materials:
-
24-well plates
-
HUVECs or other relevant endothelial cell line
-
Complete endothelial cell growth medium (EGM)
-
Sterile 200 µL pipette tip
-
This compound or anecortave desacetate at various concentrations
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed HUVECs in 24-well plates and grow them until they form a confluent monolayer.
-
Wound Creation: Create a linear scratch in the center of each well using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove any detached cells.
-
Treatment: Replace the PBS with EGM containing different concentrations of this compound or anecortave desacetate. Include a vehicle control well.
-
Image Acquisition: Immediately after adding the treatment, capture an image of the scratch in each well (time 0). Mark the position of the image acquisition for subsequent time points.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
-
Time-Lapse Imaging: Capture images of the same scratch area at regular intervals (e.g., 6, 12, and 24 hours).
-
Data Analysis:
-
Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure or the percentage of the open area remaining at each time point for each treatment condition.
-
Compare the migration rates in the this compound-treated wells to the vehicle control.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflows for the experimental protocols described.
References
Pharmacological Profile of Anecortave Acetate: A Technical Guide
Executive Summary
Anecortave acetate is a synthetic cortisene, structurally derived from cortisol acetate, engineered to function as a potent angiogenesis inhibitor while being devoid of significant glucocorticoid receptor-mediated activity.[1][2] Developed primarily for the treatment of exudative (wet) age-related macular degeneration (AMD), its mechanism centers on modulating the extracellular environment to prevent the formation and proliferation of new blood vessels.[1] this compound is a prodrug, rapidly converted to its active metabolite, anecortave desacetate. Its anti-angiogenic effect is broad, acting downstream of multiple growth factor signals to inhibit key steps in the neovascularization cascade, primarily through the regulation of extracellular proteases.[2][3] Clinical trials have evaluated its efficacy when administered as a posterior juxtascleral depot (PJD), a method designed to provide sustained drug delivery to the choroid and retina.
Mechanism of Action
This compound's primary pharmacological effect is the inhibition of angiogenesis. Unlike targeted therapies that block a single growth factor, it acts downstream at a crucial step common to multiple angiogenic pathways: the degradation of the extracellular matrix (ECM). This process is essential for the migration and proliferation of vascular endothelial cells, which are foundational steps in forming new blood vessels.
The key mechanisms include:
-
Inhibition of Proteolytic Enzymes: The active metabolite, anecortave desacetate, inhibits the activity of matrix metalloproteinases (MMPs) and the urokinase plasminogen activator (uPA) system. These enzymes are critical for breaking down the basement membrane and ECM, allowing endothelial cells to move into tissue stroma.
This multi-faceted mechanism allows this compound to inhibit neovascularization induced by a variety of different angiogenic factors.
References
Anecortave Acetate: A Modulator of Extracellular Matrix Integrity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anecortave acetate, a synthetic cortisene derivative, has demonstrated significant anti-angiogenic properties by modulating the intricate processes of extracellular matrix (ECM) degradation. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its effects, with a particular focus on its impact on key enzymatic players in ECM turnover. This document summarizes quantitative data from preclinical studies, details relevant experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows. The information presented is intended to support further research and development in the fields of ophthalmology and other pathologies characterized by aberrant ECM remodeling.
Introduction
The extracellular matrix (ECM) is a dynamic scaffold crucial for tissue architecture and cellular function. Its degradation is a tightly regulated process, primarily mediated by a family of enzymes known as matrix metalloproteinases (MMPs).[1] Dysregulation of ECM degradation is a hallmark of various pathological conditions, including neovascular diseases like wet age-related macular degeneration (AMD).[2][3] this compound has emerged as a therapeutic candidate that inhibits angiogenesis not by targeting specific growth factors, but by preventing the breakdown of the ECM, a critical step for endothelial cell migration and new blood vessel formation.[4][5] This document elucidates the core mechanisms of this compound's action on the ECM.
Mechanism of Action: Inhibition of ECM Degradation
Downregulation of Matrix Metalloproteinases (MMPs)
Studies have demonstrated that this compound significantly reduces the levels of both pro- and active forms of MMP-2 and MMP-9, two critical gelatinases involved in the degradation of type IV collagen, a major component of basement membranes. This inhibition of MMPs is a key factor in preventing the initial breakdown of the ECM required for endothelial cell invasion.
Upregulation of Plasminogen Activator Inhibitor-1 (PAI-1)
Impact on the VEGF Signaling Cascade
In addition to its direct effects on ECM-degrading enzymes, this compound has been found to down-regulate the expression of vascular endothelial growth factor (VEGF). VEGF is a potent pro-angiogenic factor that can also stimulate the production of MMPs by endothelial cells. By reducing VEGF levels, this compound further contributes to the inhibition of ECM degradation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effect of this compound on markers of ECM degradation.
| Time Point | PAI-1 mRNA Expression (Fold Increase vs. Control) | PAI-1 Protein Level in Media (Fold Increase vs. Control) |
| 2 hours | 1.6 | - |
| 36 hours | - | 5.7 |
Table 2: Effect of this compound on MMP Levels in a Rat Model of Retinopathy of Prematurity
| Time Point Post-Injection | Pro-MMP-9 Reduction (%) | Active MMP-9 Reduction (%) | Pro-MMP-2 Reduction (%) | Active MMP-2 Reduction (%) |
| 1 Day | 33% (p<0.05) | 55% (p<0.02) | 39% (p<0.05) | 42% (p<0.02) |
| 6 Days | 55% (p<0.01) | - | 50% (p<0.05) | 30% (p<0.05) |
Table 3: Effect of this compound on VEGF Levels
| Model | Treatment | Outcome |
| Rat Model of Oxygen-Induced Retinopathy | This compound Injection | Significant decrease in retinal VEGF protein at 1 and 2 days post-exposure. |
| 1.8-fold decrease in VEGF mRNA at 6 days post-exposure. | ||
| Hypoxic Rat Müller Cells | 1.0 µM this compound | 18% reduction in VEGF concentration in conditioned medium. |
| 10 µM this compound | 28% reduction in VEGF concentration in conditioned medium. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
In Vitro Analysis of PAI-1 Expression in HRMECs
-
Cell Culture: Human retinal microvascular endothelial cells (HRMECs) were cultured in serum-free medium supplemented with 25 ng/ml VEGF.
-
Treatment: Cells were treated with 100 µM anecortave desacetate (the active metabolite of this compound) or a vehicle control (PEG, EtOH, saline).
-
Sample Collection: Cell lysates and medium samples were collected at various time points up to 36 hours post-treatment.
-
Analysis:
In Vivo Analysis of MMP Activity in a Rat Model of Retinopathy of Prematurity (ROP)
-
Animal Model: Newborn Sprague-Dawley rats were exposed to alternating 50% and 10% oxygen every 24 hours for 14 days to induce ROP.
-
Treatment: On day 14, animals received an intravitreal injection of a 10% this compound suspension or a vehicle control.
-
Sample Collection: Rats were sacrificed at 1 and 6 days post-injection, and their retinas were collected.
-
Analysis:
-
Gel Zymography: Retinal lysates were analyzed by gel zymography to determine the activity of MMP-2 and MMP-9.
-
Analysis of VEGF Expression
-
In Vivo (Rat OIR Model):
-
Animal Model and Treatment: As described in section 4.2.
-
Sample Collection: Retinas were harvested at 0, 1, 2, 4, and 6 days post-oxygen exposure.
-
Analysis:
-
ELISA: VEGF protein concentrations in whole retinal lysates were measured.
-
Real-Time RT-PCR: Retinal VEGF mRNA levels were quantified.
-
-
-
In Vitro (Hypoxic Rat Müller Cells):
-
Cell Culture: Rat Müller cells were grown to 70-80% confluency.
-
Treatment: Cells were treated with 0.1 µM–10 µM this compound or vehicle under hypoxic conditions (<2% oxygen) for 24 hours.
-
Analysis:
-
ELISA: VEGF concentrations in the culture medium were measured.
-
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Signaling pathway of this compound in inhibiting ECM degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound in the treatment of age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in the treatment of age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Mechanism of action of the angiostatic cortisene this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Molecular Targets of Anecortave Acetate in Neovascularization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anecortave acetate, a synthetic cortisene, is an angiostatic agent that has been investigated for its potential in treating neovascular diseases of the eye, particularly exudative age-related macular degeneration (AMD).[1][2] Unlike typical corticosteroids, this compound is designed to be devoid of significant glucocorticoid activity, thereby minimizing side effects such as increased intraocular pressure.[3] Its mechanism of action is multifactorial, targeting several key processes in the angiogenic cascade.[4] This technical guide provides an in-depth overview of the molecular targets of this compound in neovascularization, supported by quantitative data from key studies and detailed experimental protocols.
Core Molecular Targets and Mechanisms of Action
This compound exerts its anti-angiogenic effects by modulating multiple signaling pathways and molecular players crucial for the formation of new blood vessels. Its primary mechanisms revolve around the inhibition of extracellular matrix degradation, downregulation of pro-angiogenic growth factors, and the promotion of anti-angiogenic factors.
Modulation of the Urokinase Plasminogen Activator (uPA) System
A key action of this compound is the disruption of the proteolytic cascade required for endothelial cell migration and invasion.[1] This is primarily achieved by targeting the urokinase plasminogen activator (uPA) system. This compound inhibits the expression and activity of uPA, an enzyme that converts plasminogen to plasmin, which in turn degrades components of the extracellular matrix (ECM).
Inhibition of Matrix Metalloproteinases (MMPs)
In addition to the uPA system, this compound also targets matrix metalloproteinases (MMPs), another family of enzymes essential for ECM remodeling during angiogenesis. Studies have demonstrated that this compound can inhibit the activity of several MMPs, including MMP-2 and MMP-9. This inhibition further contributes to the stabilization of the ECM and prevents endothelial cell invasion.
Downregulation of Pro-Angiogenic Growth Factors and their Receptors
This compound has been shown to reduce the expression of key pro-angiogenic growth factors and their receptors, thereby dampening the initial stimuli for neovascularization.
-
Vascular Endothelial Growth Factor (VEGF): this compound can decrease the production of VEGF, a potent mitogen and permeability factor for endothelial cells. It has been observed to inhibit the transcription of VEGF mRNA and reduce VEGF protein levels. Furthermore, it can downregulate the expression of VEGF receptor-2 (VEGFR2), the primary signaling receptor for VEGF in angiogenesis.
-
Insulin-like Growth Factor-1 (IGF-1): this compound also reduces the expression of IGF-1 and its receptor (IGF-1R). This is significant as the IGF-1/IGF-1R system is implicated in ocular angiogenesis.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on its key molecular targets as reported in various preclinical studies.
| Parameter | Experimental Model | Treatment | Result | Reference |
| PAI-1 mRNA Levels | Rat Model of Retinopathy of Prematurity (ROP) | Intravitreal injection of this compound | 6- to 9-fold increase in 24 to 72 hours | |
| PAI-1 mRNA Expression | Human Retinal Microvascular Endothelial Cells (HRMECs) | 100 µM anecortave desacetate | 1.6-fold peak increase at 2 hours | |
| PAI-1 Protein Levels | Human Retinal Microvascular Endothelial Cells (HRMECs) | 100 µM anecortave desacetate | 5.7-fold peak increase at 36 hours |
Table 2: Effect of this compound on Matrix Metalloproteinases (MMPs)
| Parameter | Experimental Model | Treatment | Result | Reference |
| Pro-MMP-9 Levels | Rat Model of ROP | Intravitreal injection of 10% this compound | 33% reduction at 1 day post-injection | |
| Active MMP-9 Levels | Rat Model of ROP | Intravitreal injection of 10% this compound | 55% reduction at 1 day post-injection | |
| Pro-MMP-9 Levels | Rat Model of ROP | Intravitreal injection of 10% this compound | 55% reduction at 6 days post-injection | |
| Pro-MMP-2 Levels | Rat Model of ROP | Intravitreal injection of 10% this compound | 39% reduction at 1 day post-injection | |
| Active MMP-2 Levels | Rat Model of ROP | Intravitreal injection of 10% this compound | 42% reduction at 1 day post-injection | |
| Pro-MMP-2 Levels | Rat Model of ROP | Intravitreal injection of 10% this compound | 50% reduction at 6 days post-injection | |
| Active MMP-2 Levels | Rat Model of ROP | Intravitreal injection of 10% this compound | 30% reduction at 6 days post-injection | |
| MMP-2 and MMP-9 Activity | LHßTag Mouse Model of Retinoblastoma | 300µg subconjunctival injection of this compound | Lowered to background levels at 1 week |
Table 3: Effect of this compound on Pro-Angiogenic Growth Factors
| Parameter | Experimental Model | Treatment | Result | Reference |
| VEGF Protein Levels | Rat Model of ROP | Intravitreal injection of this compound | Significant decrease at 1 and 2 days post-oxygen exposure | |
| VEGF mRNA Levels | Rat Model of ROP | Intravitreal injection of this compound | 1.8-fold decrease at 6 days post-oxygen exposure | |
| VEGF Concentration | Hypoxic Rat Müller Cells | 1.0 µM this compound | 18% reduction | |
| VEGF Concentration | Hypoxic Rat Müller Cells | 10 µM this compound | 28% reduction | |
| IGF-1 mRNA Expression | Rat Model of ROP | Intravitreal injection of 10% this compound | 36.9% reduction at postnatal day 20 | |
| IGF-1 Receptor mRNA Expression | Rat Model of ROP | Intravitreal injection of 10% this compound | 50.5% reduction at postnatal day 20 |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound in the context of neovascularization.
Caption: this compound's multi-target mechanism in inhibiting neovascularization.
References
- 1. Evaluation of endothelial cell migration with a novel in vitro assay system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Real-time quantification of endothelial response to shear stress and vascular modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Techniques and assays for the study of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Anecortave Acetate: Experimental Protocols in Rat Models of Ocular Neovascularization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anecortave acetate is a synthetic cortisene derivative developed for its angiostatic properties, positioning it as a therapeutic candidate for ocular diseases characterized by neovascularization, such as wet age-related macular degeneration (AMD) and retinopathy of prematurity (ROP).[1] Unlike traditional corticosteroids, this compound has been chemically modified to eliminate significant glucocorticoid activity, thereby reducing the risk of side effects like increased intraocular pressure.[2][3] Its mechanism of action is multifactorial, inhibiting multiple steps in the angiogenic cascade.[4] This document provides detailed experimental protocols for the application of this compound in established rat models of ocular neovascularization, guidance on data presentation, and visualization of relevant biological pathways and experimental workflows.
Mechanism of Action
Caption: Signaling pathway of this compound's anti-angiogenic effects.
Data Presentation
Table 1: Efficacy of this compound in a Rat Model of Oxygen-Induced Retinopathy
| Treatment Group | Retinal Neovascularization (clock hours) | Retinal Vascular Area (mm²) | PAI-1 mRNA Levels (fold increase) | Reference |
| Vehicle-injected | 7.1 ± 1.8 | 30.1 ± 2.8 | 1.0 | |
| This compound (10% suspension) | 2.1 ± 1.2 | 28.4 ± 2.4 | 6-9 |
Table 2: Effect of this compound on Pro-Angiogenic Factors in a Rat Oxygen-Induced Retinopathy Model
| Treatment Group | Retinal IGF-1 mRNA Reduction | Retinal IGF-1 Receptor mRNA Reduction | Retinal VEGF Protein Reduction (at day 1 & 2) | Reference |
| This compound (10% suspension) | 36.9% | 50.5% | Significant decrease vs. vehicle |
Experimental Protocols
Rat Model of Oxygen-Induced Retinopathy (OIR)
This model mimics the conditions of retinopathy of prematurity.
Workflow:
Caption: Workflow for the rat Oxygen-Induced Retinopathy (OIR) model.
Methodology:
-
Animal Model: Use newborn Sprague-Dawley rat pups.
-
Oxygen Exposure: From postnatal day 0 (P0) to P14, expose the pups to a cycle of 50% and 10% oxygen.
-
Drug Preparation: Prepare a 10% suspension of this compound in a sterile vehicle.
-
Intravitreal Injection (P14):
-
Anesthetize the rat pups.
-
Using a microsyringe with a 30-gauge needle, perform an intravitreal injection of 5 µL of the 10% this compound suspension or vehicle into one eye.
-
-
Recovery: Return the pups to normal room air from P14 to P20.
-
Efficacy Evaluation:
-
Retinal Neovascularization Quantification: At P20, euthanize the animals and enucleate the eyes. Prepare retinal flat mounts and stain for blood vessels (e.g., with ADPase histochemistry). Quantify neovascularization using a clock-hour method or by counting pre-retinal vascular cells.
-
Rat Model of Laser-Induced Choroidal Neovascularization (CNV)
This model is relevant for studying the exudative form of AMD.
Workflow:
Caption: Workflow for the laser-induced Choroidal Neovascularization (CNV) model.
Methodology:
-
Animal Model: Use adult Brown Norway rats.
-
Anesthesia and Pupil Dilation: Anesthetize the rats and dilate their pupils.
-
Laser Photocoagulation:
-
Use a diode laser (e.g., 532 nm) to deliver 4-5 laser spots around the optic nerve head.
-
Laser parameters for rats: 250 mW power, 200 µm spot size, 100 ms duration.
-
Successful rupture of Bruch's membrane is confirmed by the appearance of a bubble.
-
-
Drug Administration:
-
Intravitreal Injection: As described in the OIR protocol.
-
Posterior Juxtascleral Depot (PJD) - Adapted for Rats: While specific protocols for rats are not widely published, the principles from rabbit and primate studies can be adapted. This requires a specialized curved cannula to deposit the this compound suspension onto the sclera near the posterior pole without perforating the globe. Careful surgical technique is paramount to avoid ocular structures.
-
-
Efficacy Evaluation:
-
Fluorescein Angiography (FA): At various time points (e.g., 7, 14, and 21 days), perform FA to visualize and quantify the leakage from CNV lesions.
-
Histology: At the end of the study, euthanize the animals, enucleate the eyes, and prepare choroidal flat mounts or cross-sections. Stain with isolectin B4 or hematoxylin and eosin to measure the CNV area and volume.
-
Safety and Pharmacokinetics
Preclinical studies in various animal models, including rats, have shown that this compound has a favorable safety profile with no significant ocular or systemic toxicity observed following oral, topical, or posterior juxtascleral administration. Pharmacokinetic studies indicate that a posterior juxtascleral depot can provide sustained therapeutic concentrations of the active metabolite, anecortave desacetate, to the choroid and retina for up to 6 months.
Disclaimer: These protocols are intended for guidance and should be adapted and optimized based on specific experimental goals and institutional animal care and use committee (IACUC) guidelines.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Preclinical safety of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. This compound in the treatment of age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Posterior Juxtascleral Depot (PJD) Administration of Anecortave Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anecortave acetate (Retaane®) is a synthetic cortisene, an angiostatic steroid developed for the treatment of neovascular age-related macular degeneration (AMD).[1][2] Unlike traditional corticosteroids, it is designed to inhibit angiogenesis without significant glucocorticoid activity, thereby avoiding common side effects like increased intraocular pressure.[3] this compound's mechanism of action is multifactorial, targeting several pathways involved in the formation of new blood vessels.[1] It is administered via a posterior juxtascleral depot (PJD), a method designed to deliver the drug to the posterior segment of the eye, specifically the macula, for sustained release over a six-month period.[4] This delivery route aims to maximize therapeutic concentrations at the target site while minimizing systemic exposure and the risks associated with intraocular injections.
Mechanism of Action
This compound inhibits angiogenesis through a multi-targeted approach, acting downstream of the initial angiogenic stimuli. This broad-based activity allows it to inhibit neovascularization induced by various growth factors. The primary mechanisms include:
-
Downregulation of Growth Factors: this compound has been shown to reduce the expression of key pro-angiogenic factors, including Vascular Endothelial Growth Factor (VEGF) and Insulin-like Growth Factor-1 (IGF-1), as well as the IGF-1 receptor. In preclinical models, it inhibited the hypoxic induction of all VEGF isoforms.
-
Inhibition of Proteolytic Enzymes: The process of endothelial cell migration and invasion, crucial for forming new vessels, relies on the degradation of the extracellular matrix by enzymes like urokinase plasminogen activator (uPA) and matrix metalloproteinases (MMPs). This compound inhibits the activity of these proteases.
Signaling Pathway
Caption: Mechanism of action of this compound in inhibiting angiogenesis.
Quantitative Data from Clinical Trials
The safety and efficacy of this compound administered via PJD have been evaluated in several key clinical trials. The data below summarizes the primary outcomes.
Table 1: Efficacy of this compound Monotherapy (C-98-03 Study)
| Outcome Measure (at 24 months) | This compound 15 mg | Placebo | p-value |
| Patients Maintaining Vision (<3 line loss) | 73% | 47% | ≤0.05 |
| Patients with Severe Vision Loss (≥6 line loss) | 6% | 23% | ≤0.05 |
| Inhibition of Classic CNV Growth | Demonstrated | - | ≤0.05 |
The C-98-03 study was a double-masked, placebo-controlled trial involving 128 patients with subfoveal CNV secondary to AMD. Treatment was administered every six months for 24 months.
Table 2: Comparative Efficacy of this compound vs. PDT (C-01-99 Study)
| Outcome Measure (at 12 months) | This compound 15 mg | Verteporfin PDT | p-value |
| Patients Maintaining Vision (<3 line loss) | 45% | 49% | >0.05 |
| Mean Change in Visual Acuity | No statistically significant difference | No statistically significant difference | >0.05 |
The C-01-99 study was a non-inferiority trial that enrolled 530 patients with exudative AMD, comparing PJD administration of this compound every six months with PDT every three months. The results showed clinical equivalence between the two treatments over 24 months.
Table 3: Pharmacokinetic Study Outcomes
| Study | Dose | Patients Maintaining Vision (12 months) | Systemic Accumulation |
| PK Study 1 | 30 mg | 72% | None observed |
| PK Study 2 | 15 mg | 81% | None observed |
These open-label studies characterized the pharmacokinetic profile of this compound. Plasma levels of the active metabolite, anecortave desacetate, were low and detectable for approximately two weeks post-administration, with no evidence of systemic accumulation after repeated dosing.
Experimental Protocols
Protocol 1: Posterior Juxtascleral Depot (PJD) Administration
This protocol outlines the surgical procedure for delivering this compound to the posterior juxtascleral space. The procedure is designed to be performed in an office setting under sterile conditions.
Materials:
-
This compound sterile suspension (e.g., 15 mg in 0.5 mL)
-
Topical anesthetic (e.g., proparacaine hydrochloride)
-
Subconjunctival anesthetic (e.g., lidocaine 2%)
-
Povidone-iodine 5% ophthalmic solution
-
Sterile eyelid speculum
-
Fine-toothed forceps
-
Westcott scissors
-
Specially designed curved cannula for PJD
-
Counter-pressure device (optional, to prevent reflux)
-
Sterile cotton-tipped applicators
-
Antibiotic ointment
Procedure:
-
Patient Preparation:
-
Obtain informed consent.
-
Administer topical anesthetic drops to the operative eye.
-
Prep the operative eye and surrounding area with povidone-iodine solution.
-
Position the patient comfortably in a supine position.
-
Insert a sterile eyelid speculum.
-
-
Anesthesia and Incision:
-
Inject a small amount of subconjunctival anesthetic in the desired quadrant (typically superotemporal or inferotemporal).
-
Create a small radial conjunctival/Tenon's capsule incision (approximately 2-3 mm) about 8-10 mm posterior to the limbus to expose the bare sclera.
-
-
Cannula Insertion and Drug Delivery:
-
Gently introduce the tip of the specially designed curved cannula through the incision.
-
Advance the cannula posteriorly in the episcleral plane, following the curvature of the globe, until the tip is positioned over the macula (approximately 20-25 mm posterior to the incision).
-
Slowly inject the this compound suspension to form a depot.
-
If using a counter-pressure device, apply gentle pressure to the injection site during and immediately after injection to minimize reflux.
-
-
Closure and Post-Procedure Care:
-
Withdraw the cannula. The incision is typically self-sealing and does not require sutures.
-
Use a sterile cotton-tipped applicator to gently press over the incision site to ensure closure and prevent leakage.
-
Remove the eyelid speculum.
-
Apply a topical antibiotic ointment to the eye.
-
Experimental Workflow: PJD Administration
Caption: Workflow for PJD administration of this compound.
Safety and Tolerability
Clinical trials have consistently demonstrated a favorable safety profile for both this compound and the PJD administration procedure.
-
Glucocorticoid-Related Effects: this compound is designed to be devoid of clinically relevant glucocorticoid activity, and studies have shown no association with elevated intraocular pressure or cataract formation.
-
Procedure-Related Events: Adverse events related to the PJD procedure are generally mild and transient. The most frequently reported events include subconjunctival hemorrhage, ocular pain, ptosis, and decreased visual acuity, with the majority assessed as unrelated to the treatment.
-
Systemic Safety: Pharmacokinetic studies show minimal systemic absorption and no evidence of drug accumulation with repeated dosing every six months. An Independent Safety Committee overseeing the clinical trials identified no clinically relevant treatment-related safety issues.
Logical Relationships in Treatment Strategy
The unique properties of this compound and its delivery method position it for several therapeutic strategies in the management of AMD.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anecortave acetate is a synthetic cortisene, a class of steroid analogues, designed to have potent anti-angiogenic properties without significant glucocorticoid receptor-mediated activity.[1] This characteristic makes it a compelling molecule for research in ocular diseases like age-related macular degeneration (AMD), where choroidal neovascularization (CNV) is a key pathological feature, as it avoids the side effects associated with traditional corticosteroids, such as increased intraocular pressure.[2] this compound and its active metabolite, anecortave desacetate, have been shown to inhibit multiple pathways involved in the angiogenic cascade, making it a multi-faceted agent for studying and potentially treating neovascular AMD.[1][3]
These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its use in both in vitro and in vivo research models of AMD.
Mechanism of Action
This compound exerts its anti-angiogenic effects through a multi-pronged approach, acting at various stages of the neovascularization process. Unlike targeted therapies that inhibit a single growth factor, this compound modulates the activity of multiple factors and pathways.[4] Its angiostatic activity does not appear to be mediated by any of the well-known pharmacological receptors.
The primary mechanisms of action include:
-
Downregulation of Pro-Angiogenic Growth Factors: this compound has been shown to reduce the expression of key angiogenic growth factors, including Vascular Endothelial Growth Factor (VEGF) and Insulin-like Growth Factor 1 (IGF-1), as well as the IGF-1 receptor. This upstream regulation helps to diminish the initial stimuli for neovascularization.
-
Inhibition of Proteolytic Enzymes: The breakdown of the extracellular matrix is a critical step in endothelial cell migration and invasion. This compound inhibits the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, and urokinase-type plasminogen activator (uPA).
This combination of effects leads to the inhibition of endothelial cell proliferation, migration, and differentiation into new blood vessels.
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies of this compound, providing a reference for its efficacy in various models.
Table 1: Preclinical Efficacy of this compound in Animal Models
| Model | Animal | Treatment | Efficacy | Reference |
| Laser-Induced Choroidal Neovascularization | Mouse | 5 µL intravitreal injection of 10% this compound | 57.8% reduction in CNV development compared to vehicle | |
| Oxygen-Induced Retinopathy | Rat | Single intravitreal injection | 36.9% reduction in IGF-1 mRNA expression | |
| Oxygen-Induced Retinopathy | Rat | Single intravitreal injection | 50.5% reduction in IGF-1 receptor mRNA expression |
Table 2: Clinical Efficacy of this compound (15 mg) in Exudative AMD
| Endpoint | Time Point | This compound | Placebo/Sham | p-value | Reference |
| Vision Maintenance (<3 lines loss) | 24 months | 73% of patients | 47% of patients | p≤0.05 | |
| Severe Vision Loss (≥6 lines loss) | 24 months | 6% of patients | 23% of patients | p≤0.05 | |
| Inhibition of Classic CNV Growth | 24 months | Statistically significant inhibition | - | p≤0.05 | |
| Vision Preservation vs. PDT | 12 months | 45% of patients | 49% of patients | p>0.05 |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of this compound in inhibiting angiogenesis.
Caption: General workflow for in vitro evaluation of this compound.
Caption: Workflow for in vivo assessment of this compound in a CNV model.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-angiogenic activity of this compound. Note that this compound is often hydrolyzed to its active metabolite, anecortave desacetate, for in vitro studies.
Protocol 1: Endothelial Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of anecortave desacetate on the proliferation of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or Human Retinal Microvascular Endothelial Cells (HRMECs)
-
Complete endothelial cell growth medium
-
Anecortave desacetate (dissolved in an appropriate solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed HUVECs or HRMECs in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of anecortave desacetate in complete growth medium. A suggested concentration range is 0.1 µM to 100 µM. Also, prepare a vehicle control.
-
After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of anecortave desacetate or vehicle control.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition compared to the vehicle control and determine the IC₅₀ value.
Protocol 2: Endothelial Cell Migration Assay (Transwell Assay)
Objective: To evaluate the effect of anecortave desacetate on endothelial cell migration.
Materials:
-
HUVECs or HRMECs
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Endothelial cell basal medium with reduced serum (e.g., 0.5% FBS)
-
Chemoattractant (e.g., VEGF, 20 ng/mL)
-
Anecortave desacetate
-
Vehicle control
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Coat the bottom of the Transwell inserts with a suitable extracellular matrix protein (e.g., fibronectin) and allow it to dry.
-
Culture HUVECs or HRMECs to ~80-90% confluency.
-
Starve the cells in basal medium with reduced serum for 4-6 hours.
-
Harvest the cells and resuspend them in basal medium with reduced serum at a concentration of 1 x 10⁵ cells/mL.
-
Add 600 µL of basal medium containing the chemoattractant to the lower chamber of the 24-well plate.
-
In the upper chamber (the Transwell insert), add 100 µL of the cell suspension.
-
Add different concentrations of anecortave desacetate or vehicle control to the upper chamber.
-
Incubate the plate for 6-18 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with the fixation solution for 20 minutes.
-
Stain the cells with Crystal Violet for 15 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
Protocol 3: Endothelial Cell Tube Formation Assay
Objective: To assess the ability of anecortave desacetate to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
HUVECs or HRMECs
-
Matrigel® Basement Membrane Matrix
-
Pre-chilled 96-well plate
-
Endothelial cell growth medium
-
Anecortave desacetate
-
Vehicle control
-
Inverted microscope with a camera
Procedure:
-
Thaw Matrigel® on ice overnight at 4°C.
-
Pipette 50 µL of cold Matrigel® into each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.
-
Harvest HUVECs or HRMECs and resuspend them in growth medium at a concentration of 2 x 10⁵ cells/mL.
-
Add different concentrations of anecortave desacetate or vehicle control to the cell suspension.
-
Gently add 100 µL of the cell suspension to each Matrigel®-coated well.
-
Incubate the plate for 6-18 hours at 37°C in a 5% CO₂ incubator.
-
Observe and photograph the formation of tube-like structures using an inverted microscope.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Protocol 4: In Vivo Laser-Induced Choroidal Neovascularization (CNV) Model
Objective: To evaluate the efficacy of this compound in an in vivo model of AMD.
Materials:
-
C57BL/6J mice (6-8 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Tropicamide (for pupil dilation)
-
Argon laser photocoagulator
-
This compound suspension (e.g., 10%)
-
Vehicle control
-
Fluorescein-labeled dextran
-
Dissecting microscope and surgical tools
-
Fluorescence microscope
Procedure:
-
Anesthetize the mice and dilate their pupils with tropicamide.
-
Using an argon laser, deliver four laser spots to each eye around the optic nerve to rupture Bruch's membrane. The formation of a vapor bubble indicates a successful rupture.
-
Immediately after laser treatment, perform an intravitreal injection of 5 µL of 10% this compound suspension or vehicle into one eye.
-
House the animals under standard conditions for 14 days.
-
On day 14, anesthetize the mice and perfuse them systemically with fluorescein-labeled dextran.
-
Enucleate the eyes and fix them in 4% paraformaldehyde.
-
Dissect the choroid and retina and prepare choroidal flat mounts.
-
Visualize and capture images of the CNV lesions using a fluorescence microscope.
-
Quantify the area of the CNV lesions using image analysis software.
-
Compare the CNV area between the this compound-treated and vehicle-treated groups.
Conclusion
This compound represents a valuable research tool for investigating the complex mechanisms of angiogenesis in the context of AMD. Its broad-spectrum anti-angiogenic activity, targeting multiple pathways, provides a unique approach compared to single-target inhibitors. The protocols outlined in these application notes offer a framework for researchers to effectively utilize this compound in their studies to further elucidate the pathophysiology of AMD and explore novel therapeutic strategies.
References
- 1. reviewofophthalmology.com [reviewofophthalmology.com]
- 2. This compound in the treatment of age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetate attenuates cyclophosphamide-induced cardiac injury via inhibition of NF-kB signaling and suppression of caspase 3-dependent apoptosis in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of the angiostatic cortisene this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Anecortave Acetate in Glaucoma Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anecortave acetate, a synthetic cortisene, has emerged as a compound of interest in ophthalmological research, particularly for its potential therapeutic applications in conditions characterized by abnormal angiogenesis and, more recently, in the context of glaucoma.[1] Unlike traditional corticosteroids, this compound is a structural analog of cortisol acetate that has been modified to eliminate glucocorticoid receptor-mediated activity, thereby reducing the risk of common steroid-related side effects such as cataract formation and elevation of intraocular pressure (IOP).[1][2] In glaucoma research, this compound is primarily investigated for its IOP-lowering effects, especially in models of steroid-induced glaucoma.[3] This document provides detailed application notes and protocols for the use of this compound in preclinical glaucoma research models, based on currently available scientific literature.
Mechanism of Action in Glaucoma Models
The primary mechanism by which this compound is thought to lower IOP in glaucoma models, particularly steroid-induced ocular hypertension, is by modulating the extracellular matrix (ECM) of the trabecular meshwork (TM). The TM is the primary site of aqueous humor outflow, and its resistance to this outflow is a key determinant of IOP. In steroid-induced glaucoma, glucocorticoids are known to cause changes in the TM, leading to increased outflow resistance and elevated IOP.
This compound appears to counteract these effects by:
-
Inhibiting Matrix Metalloproteinases (MMPs): MMPs are enzymes that degrade the ECM. While ECM turnover is a normal physiological process, an imbalance in MMP activity can contribute to the pathological changes seen in the glaucomatous TM. This compound has been shown to inhibit the expression and activity of MMPs, which may help to preserve the normal architecture and function of the TM.[1]
This modulation of the ECM is believed to improve the facility of aqueous humor outflow, thereby lowering IOP.
Signaling Pathway in the Trabecular Meshwork
The following diagram illustrates the proposed signaling pathway of this compound in the trabecular meshwork, leading to the modulation of extracellular matrix and improved aqueous humor outflow.
Proposed signaling pathway of this compound in the trabecular meshwork.
Experimental Protocols
The following are detailed protocols for the application of this compound in common glaucoma research models.
Ovine Model of Steroid-Induced Ocular Hypertension
This model is robust for studying the effects of compounds on elevated IOP.
Experimental Workflow:
References
Application Notes and Protocols for Anecortave Acetate in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of anecortave acetate in various in vivo animal models for ophthalmic research. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the anti-angiogenic properties of this compound.
Introduction
This compound is a synthetic cortisene, an analog of cortisol, designed to have potent anti-angiogenic activity without significant glucocorticoid receptor-mediated side effects. It has been investigated primarily for the treatment of neovascular diseases of the eye, such as wet age-related macular degeneration (AMD) and retinoblastoma.[1][2][3] this compound's mechanism of action is multifactorial, involving the downregulation of key angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and Insulin-like Growth Factor 1 (IGF-1), and the modulation of extracellular matrix remodeling by inhibiting matrix metalloproteinases (MMPs) and urokinase plasminogen activator (uPA).[1][4]
Quantitative Dosage Information
The following tables summarize the reported dosages of this compound used in various animal models and administration routes.
Table 1: this compound Dosage in Murine Models
| Animal Model | Condition | Administration Route | Dosage | Reference(s) |
| LHBETATAG Mice | Retinoblastoma | Subconjunctival Injection | 150, 300, 600, 1200 µg (in 20 µL) | |
| C57BL/J Mice | Laser-Induced Choroidal Neovascularization (CNV) | Intravitreal Injection | 5 µL of 0.1%, 1%, or 10% suspension |
Table 2: this compound Dosage in Rabbit Models
| Animal Model | Condition | Administration Route | Dosage | Reference(s) |
| New Zealand White Rabbits | Pharmacokinetic/Localization Studies | Posterior Juxtascleral Depot | 0.5 mL or 1 mL of 30 mg/mL suspension | |
| New Zealand White Rabbits | Pharmacokinetic/Biocompatibility Studies | Trans-scleral Drug Delivery Device | 25 mg tablet |
Table 3: this compound Dosage in Rat Models
| Animal Model | Condition | Administration Route | Dosage | Reference(s) |
| Sprague-Dawley Rats | Oxygen-Induced Retinopathy (OIR) | Intravitreal Injection | 5 µL of 10% suspension |
Experimental Protocols
Laser-Induced Choroidal Neovascularization (CNV) in Mice
This model is widely used to mimic the neovascularization characteristic of wet AMD.
Materials:
-
C57BL/6J mice (6-8 weeks old are ideal)
-
Anesthetic (e.g., intraperitoneal injection of 2% pentobarbital sodium at 45 mg/kg)
-
Mydriatic eye drops (e.g., 5% tropicamide)
-
Argon laser photocoagulator (532 nm)
-
Slit lamp delivery system with a coverslip as a contact lens
-
This compound suspension (e.g., 0.1%, 1%, or 10%)
-
33-gauge needle for intravitreal injection
-
Phosphate-buffered saline (PBS)
-
4% paraformaldehyde (PFA)
-
Isolectin B4 stain
Procedure:
-
Anesthetize the mice and dilate their pupils.
-
Using the argon laser, deliver 3-4 laser burns to the posterior pole of the retina. Laser parameters: 150-200 mW power, 100 ms duration, 50 µm spot size. Successful rupture of Bruch's membrane is indicated by the appearance of a bubble.
-
Immediately following laser treatment, perform a pars plana intravitreal injection of 5 µL of the this compound suspension or vehicle control.
-
House the animals for a predetermined period (e.g., 7 or 14 days).
-
At the end of the study period, euthanize the mice and enucleate the eyes.
-
Fix the eyes in 4% PFA for 30 minutes.
-
Dissect the anterior segment and carefully remove the retina.
-
Prepare choroidal flat mounts by making four radial incisions in the remaining RPE-choroid-sclera complex.
-
Stain the flat mounts with Isolectin B4 to visualize the neovascularization.
-
Image the flat mounts using fluorescence microscopy and quantify the CNV area using image analysis software (e.g., ImageJ).
Oxygen-Induced Retinopathy (OIR) in Rats
This model is used to study retinal neovascularization associated with ischemic retinopathies like retinopathy of prematurity.
Materials:
-
Sprague-Dawley rat pups and a nursing dam
-
Oxygen-regulated chamber
-
This compound suspension (e.g., 10%)
-
Anesthetic (as appropriate for neonatal rats)
-
33-gauge needle for intravitreal injection
-
Reagents for RNA extraction and quantitative real-time RT-PCR (optional)
Procedure:
-
On postnatal day 0 (P0), place the rat pups and their nursing mother into an oxygen chamber and subject them to a cycle of 50% and 10% oxygen every 24 hours until P14.
-
At P14, return the animals to normal room air.
-
On P14, perform bilateral intravitreal injections of 5 µL of 10% this compound suspension or vehicle control.
-
House the animals until the desired endpoint (e.g., P16 or P20).
-
Euthanize the animals and harvest the retinal tissue.
-
The primary readouts are the size of the neovascular and avascular areas in the retina, which can be quantified from retinal flat mounts stained with an appropriate vascular marker.
-
Optionally, retinal tissue can be processed for molecular analysis, such as quantifying the mRNA expression of IGF-1 and its receptor via qRT-PCR.
Subconjunctival Injection in LHBETATAG Mice
This transgenic mouse model develops retinal tumors and is used to study therapies for retinoblastoma.
Materials:
-
10-week-old LHBETATAG mice
-
This compound suspension and vehicle (provided by the manufacturer)
-
Dosages: 150, 300, 600, or 1200 µg in a 20 µL volume
-
33-gauge needle
-
Anesthetic
-
10% formalin for fixation
-
Paraffin embedding supplies
-
Hematoxylin and eosin (H&E) staining reagents
Procedure:
-
Anesthetize the 10-week-old LHBETATAG mice.
-
Deliver a single 20 µL subconjunctival injection into the superotemporal space of the right eye using a 33-gauge needle. The left eye can serve as an untreated internal control.
-
House the animals until 16 weeks of age.
-
Euthanize the animals and enucleate both eyes.
-
Fix the eyes in 10% formalin, embed in paraffin, and section serially.
-
Perform H&E staining on the sections.
-
Examine the sections under a light microscope in a masked fashion to assess tumor burden.
Signaling Pathways and Experimental Workflows
Proposed Anti-Angiogenic Signaling Pathway of this compound
This compound exerts its anti-angiogenic effects through a multi-pronged approach, targeting several key aspects of the neovascularization cascade.
Caption: this compound's Anti-Angiogenic Mechanism.
Experimental Workflow for Laser-Induced CNV Model
The following diagram outlines the typical workflow for evaluating this compound in the laser-induced CNV mouse model.
Caption: Workflow for Laser-Induced CNV Studies.
Experimental Workflow for Oxygen-Induced Retinopathy (OIR) Model
This diagram illustrates the key steps in the OIR model for studying retinal neovascularization.
Caption: Workflow for Oxygen-Induced Retinopathy Studies.
References
Application Notes and Protocols: Preparation and Characterization of Anecortave Acetate Suspension for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anecortave acetate is a synthetic cortisene, a class of angiostatic steroids. It is an analog of cortisol acetate but lacks significant glucocorticoid activity, minimizing the risk of side effects such as increased intraocular pressure.[1][2][3] Its primary mechanism of action is the inhibition of angiogenesis, the formation of new blood vessels, making it a compound of interest for studying and potentially treating neovascular diseases of the eye, such as age-related macular degeneration (AMD).[2][4] Due to its low aqueous solubility, this compound is typically formulated as a suspension for therapeutic delivery and laboratory investigation.
These application notes provide a detailed protocol for the preparation of a sterile this compound suspension for laboratory use, along with methodologies for its characterization, including particle size analysis, stability assessment, and in vitro release studies.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its formulation requirements as a suspension.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₀O₅ | |
| Molecular Weight | 386.48 g/mol | |
| Water Solubility | 0.0113 mg/mL (practically insoluble) | |
| Melting Point | 230-234 °C | |
| logP | 2.62 - 3.33 |
Experimental Protocols
I. Preparation of a Sterile this compound Suspension (1% w/v)
This protocol describes the preparation of a 100 mL batch of a 1% (10 mg/mL) this compound suspension suitable for in vitro and in vivo laboratory studies. The formulation is based on principles for sterile ophthalmic suspensions.
Materials:
-
This compound powder (micronized)
-
Polyvinylpyrrolidone (PVP K25)
-
Sodium Chloride (NaCl)
-
Sodium Phosphate Monobasic, Monohydrate (NaH₂PO₄·H₂O)
-
Sodium Phosphate Dibasic, Heptahydrate (Na₂HPO₄·7H₂O)
-
Water for Injection (WFI)
-
0.22 µm sterile syringe filters
-
Sterile vials and closures
Equipment:
-
Aseptic environment (e.g., laminar flow hood)
-
Autoclave
-
Analytical balance
-
Magnetic stirrer and stir bars
-
pH meter
-
Homogenizer (e.g., high-shear mixer or sonicator)
-
Autoclavable glassware
Formulation Components:
| Component | Concentration (% w/v) | Purpose |
| This compound | 1.0 | Active Pharmaceutical Ingredient |
| Polyvinylpyrrolidone (PVP K25) | 0.5 - 1.5 | Wetting and suspending agent |
| Sodium Chloride | q.s. to isotonicity | Tonicity adjusting agent |
| Sodium Phosphate Buffer | q.s. to pH 7.0 - 7.4 | Buffering agent |
| Water for Injection | q.s. to 100% | Vehicle |
Procedure:
-
Preparation of the Vehicle:
-
In a sterile beaker, dissolve the sodium phosphate buffer salts and sodium chloride in approximately 80% of the final volume of Water for Injection.
-
Adjust the pH of the buffer solution to 7.0 - 7.4 using 1N NaOH or 1N HCl as needed.
-
Add the polyvinylpyrrolidone to the buffer solution and stir until completely dissolved.
-
Sterilize the vehicle by autoclaving or by filtration through a 0.22 µm sterile filter.
-
-
Sterilization of this compound:
-
This compound powder can be sterilized by dry heat or ethylene oxide. Alternatively, if the final suspension will be terminally sterilized, this step can be omitted. However, terminal sterilization methods must be validated to not degrade the this compound. For laboratory scale, starting with sterile components in an aseptic environment is recommended.
-
-
Preparation of the Suspension:
-
In an aseptic environment, aseptically transfer the sterile vehicle to a sterile container with a sterile magnetic stir bar.
-
Slowly add the pre-weighed sterile this compound powder to the vehicle while stirring.
-
Once the powder is wetted, use a sterile homogenizer or sonicator to reduce the particle size and ensure a uniform dispersion. The homogenization time will need to be optimized based on the equipment used.
-
Aseptically bring the suspension to the final volume with the sterile vehicle.
-
Continuously stir the suspension to maintain uniformity while dispensing into sterile vials.
-
Aseptically seal the vials with sterile stoppers and caps.
-
II. Characterization of the this compound Suspension
A. Particle Size Analysis
The particle size distribution of the suspension is a critical quality attribute that can affect its stability and in vivo performance.
Method: Laser Diffraction
-
Instrument: A laser diffraction particle size analyzer.
-
Procedure:
-
Disperse a small, representative sample of the this compound suspension in a suitable dispersant (e.g., filtered, deionized water with a small amount of surfactant to prevent aggregation).
-
Analyze the sample according to the instrument manufacturer's instructions.
-
Measure the particle size distribution and report the volume mean diameter (D(v,0.5)) and the distribution width (e.g., D(v,0.1) and D(v,0.9)).
-
B. Stability Studies
Stability testing is performed to ensure the quality of the suspension over time.
Method: Physical and Chemical Stability Assessment
-
Physical Stability:
-
Sedimentation Volume: Store the suspension in graduated cylinders at controlled temperatures (e.g., 4°C, 25°C, 40°C). At predetermined time points, measure the final volume of the sediment (Vu) relative to the total volume of the suspension (Vo). The sedimentation volume (F) is calculated as F = Vu / Vo.
-
Redispersibility: After a set storage period, gently invert the container a specified number of times and visually assess the ease of resuspension and the absence of caking.
-
Microscopic Examination: Observe a drop of the suspension under a microscope to assess for any changes in particle morphology or aggregation.
-
-
Chemical Stability:
-
Assay: At each time point, determine the concentration of this compound in the suspension using a validated HPLC method. A decrease in concentration may indicate chemical degradation.
-
Related Substances: Use the same HPLC method to quantify any degradation products.
-
C. In Vitro Release Study
This study evaluates the rate at which this compound is released from the suspension.
Method: Franz Diffusion Cell System
-
Apparatus: A vertical Franz diffusion cell.
-
Membrane: A synthetic membrane (e.g., cellulose acetate or polysulfone) with a pore size that does not restrict the passage of the dissolved drug.
-
Receptor Medium: A buffer solution (e.g., phosphate-buffered saline, pH 7.4) that ensures sink conditions. The addition of a surfactant may be necessary to enhance the solubility of this compound in the receptor medium.
-
Procedure:
-
Mount the membrane on the Franz diffusion cell.
-
Fill the receptor chamber with the receptor medium and ensure no air bubbles are trapped beneath the membrane. Maintain the temperature at 37°C.
-
Apply a known amount of the this compound suspension to the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor chamber and replace with fresh, pre-warmed receptor medium.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Calculate the cumulative amount of drug released over time.
-
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the preparation and characterization of the this compound suspension.
Caption: Experimental workflow for this compound suspension.
Signaling Pathway of this compound
This diagram illustrates the proposed mechanism of action of this compound in inhibiting angiogenesis.
Caption: this compound's anti-angiogenic mechanism.
References
- 1. EP1663144A1 - Triamcinolone acetonide and this compound formulations for injection - Google Patents [patents.google.com]
- 2. contractlaboratory.com [contractlaboratory.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Particle Detection and Characterization for Biopharmaceutical Applications: Current Principles of Established and Alternative Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Angiogenesis Assays Using Anecortave Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anecortave acetate is a synthetic cortisene derivative designed for angiostatic (anti-angiogenic) activity without significant glucocorticoid effects. It has been investigated for its potential in treating neovascular diseases of the eye. Preclinical studies have demonstrated that this compound and its active metabolite, anecortave desacetate, inhibit multiple stages of the angiogenic cascade.[1] This document provides detailed protocols for key in vitro angiogenesis assays to evaluate the efficacy of this compound and presents available quantitative data.
Data Presentation
Table 1: Effect of this compound on VEGF Expression in Rat Müller Cells
| Treatment Condition | This compound Concentration (µM) | VEGF Concentration | Percent Reduction vs. Hypoxic Control |
| Normoxia | 0 | Baseline | N/A |
| Hypoxia (Vehicle Control) | 0 | ~2-fold increase vs. Normoxia | 0% |
| Hypoxia + this compound | 1.0 | Reduced | 18% |
| Hypoxia + this compound | 10 | Reduced to normoxic baseline | 28% (P<0.0005) |
| Analyte | Time Point | Fold Increase vs. Control |
| PAI-1 mRNA | 2 hours | 1.6 |
| PAI-1 Protein (in media) | 36 hours | 5.7 |
HRMECs were treated with 100 µM anecortave desacetate.
Signaling Pathway
Experimental Protocols
General Considerations for this compound
-
Solubility: this compound is poorly soluble in aqueous solutions. It is typically prepared as a suspension. For in vitro assays, it may be necessary to dissolve it in a solvent like DMSO before diluting it in culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).
-
Active Metabolite: The primary active metabolite is anecortave desacetate. When designing experiments, consider using both the parent compound and the active metabolite to fully characterize the biological effects.
-
Concentration Range: Based on the limited available data, a starting concentration range of 0.1 µM to 100 µM is recommended for dose-response studies.
Endothelial Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Workflow:
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells
-
Complete endothelial cell growth medium
-
Low-serum basal medium
-
This compound
-
Pro-angiogenic factor (e.g., recombinant human VEGF)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Adhesion: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.
-
Serum Starvation (Optional): Gently aspirate the medium and replace it with 100 µL of low-serum (e.g., 0.5-1% FBS) basal medium. Incubate for 4-6 hours. This step helps to synchronize the cells and reduce baseline proliferation.
-
Treatment: Prepare serial dilutions of this compound in low-serum medium. Also, prepare a solution of your pro-angiogenic stimulus (e.g., 20 ng/mL VEGF).
-
Controls: Include wells with medium alone (negative control), medium with the pro-angiogenic stimulus (positive control), and medium with the highest concentration of the vehicle (e.g., DMSO) used for this compound.
-
Treatment Wells: Add the various concentrations of this compound with and without the pro-angiogenic stimulus.
-
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of proliferation inhibition relative to the positive control.
Endothelial Cell Migration Assay (Transwell Assay)
This assay assesses the chemotactic migration of endothelial cells through a porous membrane.
Workflow:
Materials:
-
HUVECs or other endothelial cells
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Coating solution (e.g., 0.1% gelatin or 10 µg/mL fibronectin)
-
Low-serum basal medium
-
Chemoattractant (e.g., 50 ng/mL VEGF)
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Cotton swabs
-
Microscope
Protocol:
-
Insert Coating: Coat the top of the Transwell inserts with the appropriate matrix solution and allow it to dry.
-
Chemoattractant Addition: In the lower chamber of the 24-well plate, add 600 µL of low-serum medium containing the chemoattractant and/or this compound. Include controls without a chemoattractant and with vehicle.
-
Cell Seeding: Resuspend serum-starved HUVECs in low-serum medium at a concentration of 1 x 10^6 cells/mL. If testing the direct effect of this compound on the cells, pre-incubate the cells with the compound for 30-60 minutes before seeding. Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for 4-24 hours. The optimal time should be determined empirically.
-
Removal of Non-migrated Cells: Carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the bottom of the insert membrane with the fixation solution for 20 minutes. Then, stain the cells with Crystal Violet for 30 minutes or with DAPI for 5 minutes.
-
Imaging and Quantification: Wash the inserts and allow them to dry. Image the stained cells on the underside of the membrane using a microscope. Count the number of migrated cells in several random fields per insert.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Workflow:
Materials:
-
HUVECs or other endothelial cells
-
Basement Membrane Extract (BME), growth factor reduced
-
Pre-chilled 96-well plate
-
Low-serum basal medium
-
This compound
-
Pro-angiogenic factor (e.g., VEGF)
-
Calcein AM (for fluorescent visualization)
-
Inverted microscope with a camera
Protocol:
-
Plate Coating: Thaw the BME on ice. Using pre-chilled pipette tips, add 50 µL of BME to each well of a pre-chilled 96-well plate.
-
Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the BME to polymerize.
-
Cell Seeding: Resuspend HUVECs in low-serum medium containing the desired concentrations of this compound and/or a pro-angiogenic stimulus. Seed the cells onto the solidified BME at a density of 1.5 x 10^4 cells per well in a volume of 100 µL.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for 4-18 hours. Monitor tube formation periodically.
-
Imaging: Visualize the tube-like structures using a phase-contrast microscope. For fluorescent imaging, incubate the cells with Calcein AM for 30 minutes before imaging.
-
Quantification: Capture images from several random fields per well. Analyze the images using software such as ImageJ with the Angiogenesis Analyzer plugin to quantify parameters like total tube length, number of nodes (branch points), and number of meshes (loops).
References
Anecortave Acetate Delivery Systems: Application Notes and Protocols for Sustained Release Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of sustained-release delivery systems for Anecortave Acetate, an angiostatic cortisene investigated for ophthalmic applications.
Introduction to this compound
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound (Active Metabolite) on Human Retinal Microvascular Endothelial Cells (HRMECs)
| Parameter | Treatment | Fold Change vs. Control | Time Point | Reference |
| PAI-1 Protein Levels | 100 µM Anecortave Desacetate | 5.7-fold increase | 36 hours | |
| PAI-1 mRNA Expression | 100 µM Anecortave Desacetate | 1.6-fold increase | 2 hours |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Retinopathy of Prematurity
| Parameter | Treatment | % Reduction vs. Vehicle | Time Point | Reference |
| Pro-MMP-9 | 10% this compound | 33% | 1 day post-injection | |
| Active MMP-9 | 10% this compound | 55% | 1 day post-injection | |
| Pro-MMP-9 | 10% this compound | 55% | 6 days post-injection | |
| Pro-MMP-2 | 10% this compound | 39% | 1 day post-injection | |
| Active MMP-2 | 10% this compound | 42% | 1 day post-injection | |
| Pro-MMP-2 | 10% this compound | 50% | 6 days post-injection | |
| Active MMP-2 | 10% this compound | 30% | 6 days post-injection |
Table 3: In Vivo Efficacy of this compound on VEGF Expression in a Rat Model of Oxygen-Induced Retinopathy
| Parameter | Treatment | Effect vs. Hypoxic Control | Time Point | Reference |
| VEGF Protein Levels | 10 µM this compound | Reduced to normoxic baseline | 24 hours | |
| Total Retinal VEGF Expression | 10% this compound | Significantly inhibited | 1 day post-exposure | |
| VEGF-120, -164, -188 mRNA | 10% this compound | Reduced | 72 hours post-injection |
Table 4: Clinical Efficacy of this compound (15 mg) in Patients with Exudative Age-Related Macular Degeneration (AMD)
| Outcome Measure | This compound Group | Placebo Group | Time Point | Reference |
| Maintained Vision | 73% | 47% | 24 months | |
| Severe Vision Loss | 6% | 23% | 24 months |
Signaling Pathway of this compound
This compound exerts its anti-angiogenic effects through a multi-faceted mechanism that primarily targets the regulation of the extracellular matrix.
Experimental Protocols
The following are representative protocols for the preparation and evaluation of this compound sustained-release delivery systems. These protocols are based on established methodologies and may require optimization for specific experimental conditions.
Preparation of this compound-Loaded PLGA Microspheres
This protocol describes the preparation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) microspheres using a solvent evaporation method.
Materials:
-
This compound
-
PLGA (e.g., 50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM) or Ethyl Acetate (EA)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v)
-
Deionized water
-
Magnetic stirrer
-
Homogenizer
-
Lyophilizer
Protocol:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in the chosen organic solvent (e.g., DCM or EA). The drug-to-polymer ratio can be varied to control drug loading.
-
Aqueous Phase Preparation: Prepare a PVA solution in deionized water. This will act as the continuous phase and emulsifier.
-
Emulsification: Add the organic phase to the aqueous phase while homogenizing at a controlled speed (e.g., 5000-10000 rpm) for a defined period (e.g., 2-5 minutes) to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a larger volume of deionized water and stir continuously at room temperature for several hours (e.g., 4-6 hours) to allow the organic solvent to evaporate.
-
Microsphere Collection and Washing: Collect the solidified microspheres by centrifugation or filtration. Wash the microspheres several times with deionized water to remove residual PVA and unencapsulated drug.
-
Lyophilization: Freeze-dry the washed microspheres to obtain a free-flowing powder.
-
Characterization:
-
Particle Size and Morphology: Analyze using scanning electron microscopy (SEM) and laser diffraction.
-
Drug Loading and Encapsulation Efficiency: Dissolve a known amount of microspheres in a suitable solvent and quantify the this compound content using a validated analytical method (e.g., HPLC).
-
Preparation of this compound-Loaded Thermosensitive Hydrogel
This protocol outlines the preparation of a thermosensitive hydrogel for sustained delivery of this compound, which is liquid at room temperature and gels at physiological temperature.
Materials:
-
This compound
-
Poly(N-isopropylacrylamide) (PNIPAAm)
-
Poly(ethylene glycol) diacrylate (PEG-DA) as a crosslinker
-
Ammonium persulfate (APS) as an initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
Protocol:
-
Polymer Solution Preparation: Dissolve PNIPAAm and PEG-DA in cold PBS (4°C). The concentration of PEG-DA can be adjusted to control the crosslinking density and release rate.
-
Drug Incorporation: Disperse this compound in the cold polymer solution and vortex until a uniform suspension is achieved.
-
Initiation of Polymerization: Add APS and TEMED to the solution to initiate the polymerization process. Mix thoroughly.
-
Gelation: The solution will remain in a liquid state at low temperatures. Upon warming to 37°C, the polymer will undergo a phase transition to form a hydrogel, entrapping the drug.
-
Characterization:
-
Gelation Temperature and Time: Determine the temperature at which the solution transitions to a gel using a tube-inverting method.
-
Rheological Properties: Analyze the storage (G') and loss (G'') moduli using a rheometer.
-
In Vitro Release Study: Place the gel in a known volume of PBS at 37°C and periodically sample the release medium to quantify the concentration of this compound.
-
Preparation of this compound-Loaded Liposomes
This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method.
Materials:
-
This compound
-
Phospholipids (e.g., soy phosphatidylcholine)
-
Cholesterol
-
Chloroform or a chloroform-methanol mixture
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
Protocol:
-
Lipid Film Formation: Dissolve the phospholipids, cholesterol, and this compound in the organic solvent in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film by adding PBS (pH 7.4) and agitating the flask. This will lead to the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.
-
Purification: Remove the unencapsulated drug by dialysis or size exclusion chromatography.
-
Characterization:
-
Vesicle Size and Polydispersity Index: Determine using dynamic light scattering (DLS).
-
Zeta Potential: Measure to assess the surface charge and stability of the liposomes.
-
Encapsulation Efficiency: Quantify the amount of encapsulated this compound after separating the unencapsulated drug.
-
References
Quantifying the Modulatory Effect of Anecortave Acetate on Plasminogen Activator Inhibitor-1 (PAI-1) Gene Expression
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Data Presentation
| Treatment Group | Time Point | Fold Increase in PAI-1 mRNA (vs. Control) |
| 100 µM Anecortave Desacetate | 2 hours | 1.6 |
Data extracted from a study on human retinal microvascular endothelial cells (HRMECs) grown in serum-free medium with 25 ng/ml VEGF.
| Treatment Group | Time Point | Fold Increase in PAI-1 Protein (vs. Control) |
| 100 µM Anecortave Desacetate | 36 hours | 5.7 |
Data extracted from a study on human retinal microvascular endothelial cells (HRMECs) grown in serum-free medium with 25 ng/ml VEGF.
| Treatment Group | Time Point | Fold Increase in PAI-1 mRNA (vs. Control) |
| Intravitreal Injection | 24 - 72 hours | 6 to 9 |
Data from a study in a rat model of retinopathy of prematurity following intravitreal injection of anecortave acetate.
Experimental Protocols
Protocol 1: In Vitro Treatment of Human Retinal Microvascular Endothelial Cells (HRMECs)
This protocol outlines the steps for culturing and treating HRMECs with anecortave desacetate, the active metabolite of this compound.
Materials:
-
Human Retinal Microvascular Endothelial Cells (HRMECs)
-
Endothelial Cell Growth Medium (e.g., EGM™-2 BulletKit™)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Anecortave desacetate
-
Vehicle for dissolving anecortave desacetate (e.g., Dimethyl sulfoxide (DMSO) or Ethanol. The appropriate vehicle and final concentration should be empirically determined to ensure solubility and minimize cell toxicity).
-
Cell culture flasks and plates (e.g., 6-well plates)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture:
-
Culture HRMECs in T-75 flasks using Endothelial Cell Growth Medium supplemented with FBS and Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells when they reach 80-90% confluency.
-
-
Seeding for Experiment:
-
Trypsinize the cells and perform a cell count.
-
Seed the HRMECs into 6-well plates at a density of approximately 1-2 x 10⁵ cells/cm². Optimal seeding density should be determined for specific experimental conditions to ensure a confluent monolayer.
-
Allow the cells to adhere and grow for 24 hours in complete growth medium.
-
-
Serum Starvation (Optional but Recommended):
-
To synchronize the cells and reduce the background effects of growth factors in the serum, it is advisable to perform serum starvation.
-
After 24 hours of seeding, aspirate the complete medium and wash the cells once with sterile PBS.
-
Add serum-free or low-serum (e.g., 0.5-1% FBS) medium to each well.
-
Incubate the cells for 12-24 hours. The optimal duration for serum starvation can vary between cell lines and should be determined empirically.
-
-
Treatment with Anecortave Desacetate:
-
Prepare a stock solution of anecortave desacetate in the chosen vehicle.
-
Dilute the stock solution in serum-free or low-serum medium to the desired final concentration (e.g., 100 µM).
-
Prepare a vehicle control by adding the same amount of vehicle to the medium without the drug.
-
Aspirate the starvation medium from the cells and add the medium containing anecortave desacetate or the vehicle control.
-
-
Sample Collection:
-
For gene expression analysis (qPCR), aspirate the medium and lyse the cells directly in the well using a suitable lysis buffer for RNA extraction.
-
Store samples at -80°C until further processing.
-
Protocol 2: Quantification of PAI-1 mRNA Expression by RT-qPCR
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, QIAGEN)
-
cDNA synthesis kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)
-
qPCR master mix (e.g., SYBR™ Green PCR Master Mix, Applied Biosystems)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Extract total RNA from the cell lysates collected in Protocol 1 using an RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit. A typical reaction includes:
-
Total RNA (e.g., 1 µg)
-
Reverse Transcriptase
-
dNTPs
-
Random primers or oligo(dT) primers
-
RNase inhibitor
-
Reaction buffer
-
-
Perform the reverse transcription reaction according to the manufacturer's protocol.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix in a qPCR plate. Each reaction should be performed in triplicate. A typical reaction includes:
-
cDNA template
-
qPCR master mix (containing DNA polymerase, dNTPs, and SYBR Green)
-
Nuclease-free water
-
-
Include no-template controls (NTC) for each primer set to check for contamination.
-
Run the qPCR reaction using a standard cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.
-
Calculate the relative change in gene expression using the ΔΔCt method (ΔΔCt = ΔCttreated - ΔCtcontrol).
-
The fold change in gene expression is calculated as 2-ΔΔCt.
-
Mandatory Visualizations
Signaling Pathway
Experimental Workflow
References
- 1. Effects of cell seeding density on real-time monitoring of anti-proliferative effects of transient gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of cell-seeding density on the proliferation and gene expression profile of human umbilical vein endothelial cells within ex vivo culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Anecortave Acetate In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vitro use of anecortave acetate, focusing on its solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
Q2: In which solvents can I dissolve this compound for in vitro experiments?
This compound is sparingly soluble in aqueous solutions. Organic solvents are required to prepare a stock solution. Based on available data, the following solvents can be used:
-
Chloroform: Soluble at 10 mg/mL.
-
Methanol: Soluble at 1 mg/mL (requires sonication to fully dissolve).
-
Dimethyl sulfoxide (DMSO): Solubility is limited, reported as < 1 mg/mL.
It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent, which can then be further diluted to the final working concentration in your cell culture medium.
Q3: What is the recommended storage condition for this compound powder and stock solutions?
-
Powder: Store at -20°C for long-term stability (up to 3 years).
-
Stock Solutions (in organic solvent): Aliquot and store at -80°C for up to 1 year to minimize freeze-thaw cycles.
Q4: What are typical working concentrations for this compound in cell culture experiments?
The optimal working concentration will vary depending on the cell type and the specific assay. However, published studies have used concentrations in the range of 0.1 µM to 10 µM for this compound and up to 100 µM for its active metabolite, anecortave desacetate. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of stock solution in cell culture medium. | The low aqueous solubility of this compound. The final concentration of the organic solvent (e.g., DMSO) in the medium is too high. | 1. Ensure the stock solution is fully dissolved before dilution. 2. Warm the cell culture medium to 37°C before adding the stock solution. 3. Add the stock solution dropwise to the medium while gently vortexing or swirling. 4. Keep the final concentration of the organic solvent in the cell culture medium as low as possible (ideally ≤ 0.1% v/v). 5. If precipitation persists, consider preparing a fresh, lower concentration stock solution. |
| Inconsistent or no biological effect observed. | Degradation of this compound in the stock solution or culture medium. Incorrect working concentration. Cell line is not responsive. | 1. Prepare fresh stock solutions from powder. Avoid repeated freeze-thaw cycles of stock solutions. 2. While specific data on stability in culture medium is limited, it is best practice to prepare fresh working solutions for each experiment. 3. Perform a dose-response experiment to confirm the optimal working concentration. 4. Verify the expression of target molecules (MMPs, uPA, PAI-1) in your cell line. |
| Cell toxicity or death observed. | The organic solvent concentration is too high. The this compound concentration is too high. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is at a non-toxic level (typically ≤ 0.1%). Run a vehicle control (medium with the same concentration of solvent) to assess solvent toxicity. 2. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the toxic concentration range of this compound for your specific cell line. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | 0.0113 mg/mL[2] | Practically insoluble |
| Chloroform | 10 mg/mL[3] | --- |
| Methanol | 1 mg/mL | Requires sonication[4] |
| Dimethyl sulfoxide (DMSO) | < 1 mg/mL[5] | Slightly soluble |
Table 2: In Vitro Experimental Concentrations
| Compound | Cell Type | Concentration Range | Reference |
| This compound | Hypoxic Müller Cells | 0.1 µM - 10 µM | (Yang et al., 2005) |
| Anecortave Desacetate | Human Retinal Microvascular Endothelial Cells | 100 µM | (Penn et al., 2007) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO) or methanol
-
Sterile, amber microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator water bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Calculate the volume of solvent required to achieve the desired stock solution concentration (e.g., 1 mg/mL in methanol).
-
Add the calculated volume of solvent to the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes.
-
If using methanol, place the vial in a sonicator water bath and sonicate until the solution is clear.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter if necessary.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect from light and minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of Working Solution in Cell Culture Medium
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the final desired working concentration in your cell culture medium. Important: Ensure the final concentration of the organic solvent does not exceed a non-toxic level for your cells (typically ≤ 0.1%).
-
In a sterile conical tube, add the required volume of pre-warmed complete cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise.
-
Visually inspect the working solution for any signs of precipitation. If precipitation occurs, refer to the Troubleshooting Guide.
-
Use the freshly prepared working solution for your in vitro experiments immediately.
Visualizations
Caption: this compound's Anti-Angiogenic Signaling Pathway.
Caption: In Vitro Experimental Workflow for this compound.
References
Preventing reflux of anecortave acetate during juxtascleral administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing juxtascleral administration of anecortave acetate. Our goal is to help you mitigate common issues and refine your experimental workflow for optimal drug delivery.
Troubleshooting Guides
Issue: Reflux of this compound During or After Injection
Reflux, the backward leakage of the drug suspension from the injection site, was a notable challenge in early clinical studies of this compound, potentially impacting the consistency of the administered dose.[1] To address this, a counter pressure device (CPD) was developed.
Immediate Troubleshooting Steps:
-
Verify Counter Pressure Device (CPD) Application: Ensure the CPD is correctly positioned to apply gentle pressure over the injection site immediately following the withdrawal of the cannula. The device is designed to prevent the backflow of the suspension through the cannula track.[1]
-
Assess Injection Speed: A slow and steady injection rate is crucial. Rapid injection can increase local pressure and the likelihood of reflux.
-
Check Cannula Placement: Confirm that the specially designed curved cannula is fully inserted to the posterior juxtascleral space before beginning the injection. Improper placement can lead to the depot being too anterior, increasing the chance of reflux.
Long-Term Prevention Strategies:
-
Utilize a Counter Pressure Device (CPD): A clinical pharmacokinetics study demonstrated that a CPD effectively eliminates reflux, ensuring consistent drug delivery. In a study involving 44 eyes, reflux was controlled in 100% of cases with the use of a CPD.
-
Consider Newer CPD Designs: Research has indicated that newly developed CPDs may offer even better control of reflux compared to standard models and can result in a more posteriorly and centrally located drug depot.[2]
-
Proper Cannula Selection and Use: The administration of this compound for posterior juxtascleral depot (PJD) utilizes a specially designed blunt-tipped, curved cannula that follows the contour of the sclera without perforating the globe.[3][4] Adherence to the use of this specialized cannula is critical.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound reflux during juxtascleral administration?
A1: Reflux during the posterior juxtascleral depot (PJD) procedure is primarily caused by the pressure of the injected volume escaping back through the path of least resistance, which is the incision track made by the cannula. To counteract this, a counter pressure device (CPD) was specifically developed.
Q2: How effective is the Counter Pressure Device (CPD) in preventing reflux?
A2: The CPD has been shown to be highly effective. A clinical pharmacokinetics study reported that the use of a CPD controlled reflux in all eyes studied. Further analysis of clinical trial data suggested that controlling reflux with a CPD could lead to improved visual acuity outcomes.
Q3: Are there different types of cannulas I can use, and do they impact reflux?
A3: this compound administration for this purpose was developed with a specially designed curved cannula to ensure accurate placement of the drug depot over the macula while avoiding contact with sensitive structures like the optic nerve. Using this specific cannula is a key part of the standardized procedure. While other sub-Tenon's cannulas exist, their impact on this compound reflux has not been specifically studied. The design of the specialized cannula itself aims to minimize "tenting" of the tissue to reduce reflux.
Q4: What are other potential complications I should be aware of during juxtascleral administration?
A4: While the posterior juxtascleral depot administration is designed to avoid intraocular complications like endophthalmitis and retinal detachment, minor complications associated with sub-Tenon's injections can occur. These include:
-
Subconjunctival Hemorrhage: Minor bleeding under the conjunctiva at the injection site.
-
Chemosis: Swelling of the conjunctiva. These are typically transient and resolve on their own.
Q5: Can you provide a summary of the quantitative data on reflux control?
A5: While specific comparative percentages of reflux with and without the CPD are not extensively detailed in publicly available literature, the available data strongly supports the efficacy of the CPD.
| Metric | Without Counter Pressure Device (CPD) | With Standard Counter Pressure Device (CPD) | With Newer Counter Pressure Device (CPD) |
| Reflux Control | Reflux was a noted complication in early trials. | Reflux was effectively controlled in 100% of patients in a dedicated study. | Described as having "better control of reflux" compared to the standard CPD. |
| Drug Depot Location | N/A | Visualized along the line of the injecting cannula, not always precisely over the macular area. | Suggested to be a more posteriorly and centrally located thin layer. |
Experimental Protocols
Key Experiment: Posterior Juxtascleral Administration of this compound with a Counter Pressure Device
This protocol is a synthesized representation based on descriptions from clinical trials. Researchers should always refer to their specific institutional guidelines and the manufacturer's instructions for use.
Materials:
-
This compound suspension (e.g., 15 mg or 30 mg)
-
Specially designed blunt-tipped, curved cannula for posterior juxtascleral depot (PJD)
-
Counter Pressure Device (CPD)
-
Topical anesthetic
-
Povidone-iodine or other appropriate antiseptic
-
Eyelid speculum
-
Sterile gloves and drapes
Procedure:
-
Patient Preparation: Administer topical anesthetic to the eye. Prepare the injection site with an appropriate antiseptic. Place a sterile eyelid speculum.
-
Cannula Insertion: The PJD administration is performed via a sub-Tenon's approach. A small incision is made in the conjunctiva and Tenon's capsule. The specialized curved cannula is then introduced and advanced posteriorly, following the curvature of the globe, until its tip is positioned over the macular region.
-
Injection: Slowly inject the this compound suspension to form a depot in the posterior juxtascleral space.
-
CPD Application and Cannula Withdrawal: As the injection is completed, place the CPD over the injection site to apply gentle counter pressure. Withdraw the cannula while maintaining pressure with the CPD.
-
Post-Injection: Maintain pressure with the CPD for a short period as recommended by the device manufacturer to ensure the prevention of reflux. Remove the CPD and inspect the injection site.
Visualizations
Caption: Workflow for Juxtascleral Administration of this compound.
Caption: Troubleshooting Logic for this compound Reflux.
References
- 1. This compound in the treatment of age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Safety of posterior juxtascleral depot administration of the angiostatic cortisene this compound for treatment of subfoveal choroidal neovascularization in patients with age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (Retaane) - Medical Clinical Policy Bulletins | Aetna [aetna.com]
Optimizing Anecortave Acetate for Anti-Angiogenesis: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance for optimizing the use of anecortave acetate in anti-angiogenesis research. Here, you will find troubleshooting advice, frequently asked questions, comprehensive experimental protocols, and quantitative data to facilitate your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's anti-angiogenic effect?
A1: this compound is a synthetic cortisene that functions as a broad-spectrum anti-angiogenic agent.[1][2] Unlike targeted therapies that inhibit a single growth factor, this compound acts on multiple stages of the angiogenic cascade.[1][3] Its primary mechanisms include:
-
Downregulation of Proteolytic Enzymes: It inhibits the activity of matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA), which are crucial for the breakdown of the extracellular matrix, a necessary step for endothelial cell migration.[1]
-
Inhibition of Pro-Angiogenic Growth Factors: It has been shown to reduce the expression of vascular endothelial growth factor (VEGF) and insulin-like growth factor (IGF-1).
Q2: What is a recommended starting concentration for in vitro experiments?
A2: Based on published studies, a concentration range of 0.1 µM to 10 µM is a good starting point for in vitro assays using cell lines such as human umbilical vein endothelial cells (HUVECs) or retinal Müller cells. For instance, in hypoxic Müller cells, 1.0 µM and 10 µM of this compound reduced VEGF concentration by 18% and 28%, respectively. The optimal concentration will ultimately depend on the specific cell type and the assay being performed. A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is sparingly soluble in aqueous solutions. For in vitro experiments, it is recommended to prepare a stock solution in an organic solvent like dimethyl sulfoxide (DMSO) .
-
Preparation: Dissolve the this compound powder in sterile, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Gentle warming to 37°C and sonication can aid in dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months .
-
Working Dilutions: When preparing working concentrations for cell culture, the final DMSO concentration in the media should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Q4: I'm observing precipitation when I add this compound to my cell culture medium. What should I do?
A4: Precipitation can occur if the final concentration of this compound exceeds its solubility limit in the aqueous culture medium or if the DMSO concentration is too high.
-
Troubleshooting Steps:
-
Check Final DMSO Concentration: Ensure the final DMSO concentration in your culture medium is at a non-toxic level (ideally ≤ 0.1%).
-
Pre-warm Media: Warm your cell culture media to 37°C before adding the this compound stock solution.
-
Add Dropwise and Mix: Add the stock solution dropwise to the pre-warmed media while gently swirling to ensure rapid and even distribution.
-
Perform a Solubility Test: Before your main experiment, perform a small-scale test to determine the maximum soluble concentration of this compound in your specific cell culture medium.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | 1. Variability in cell passage number or confluency. 2. Inconsistent preparation of this compound working solutions. 3. Fluctuation in incubator conditions (CO2, temperature, humidity). | 1. Use cells within a consistent and low passage number range. Seed cells to achieve a consistent confluency at the start of each experiment. 2. Prepare fresh working dilutions from a single, validated stock solution for each experiment. 3. Regularly calibrate and monitor incubator conditions. |
| High cell death in treated wells | 1. This compound concentration is too high. 2. High concentration of DMSO in the final culture medium. 3. Contamination of cell culture. | 1. Perform a dose-response curve to determine the optimal non-toxic concentration. 2. Ensure the final DMSO concentration is ≤ 0.1%. Include a vehicle control. 3. Regularly check for signs of contamination (e.g., cloudy media, pH changes). |
| No observable anti-angiogenic effect | 1. This compound concentration is too low. 2. Inactive compound due to improper storage. 3. The chosen cell line is not responsive to this compound. 4. Assay duration is too short. | 1. Increase the concentration of this compound. 2. Ensure stock solutions are stored correctly and are within their expiry period. 3. Confirm the expression of relevant target molecules in your cell line. 4. Optimize the incubation time for your specific assay. |
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various experimental models.
Table 1: In Vitro Effects of this compound
| Assay | Cell Type | Concentration | Observed Effect | Reference |
| VEGF Inhibition | Hypoxic Rat Retinal Müller Cells | 1.0 µM | 18% reduction in VEGF concentration | |
| 10 µM | 28% reduction in VEGF concentration | |||
| PAI-1 Upregulation | Human Retinal Microvascular Endothelial Cells (HRMECs) | 100 µM (anecortave desacetate) | 1.6-fold peak increase in PAI-1 mRNA at 2 hours | |
| 5.7-fold peak increase in PAI-1 protein at 36 hours |
Table 2: In Vivo Effects of this compound
| Model | Treatment | Time Point | Observed Effect | Reference |
| Rat Model of Oxygen-Induced Retinopathy (OIR) | Intravitreal injection | 1 and 2 days post-exposure | Significant decrease in retinal VEGF protein | |
| 6 days post-exposure | 1.8-fold decrease in VEGF mRNA | |||
| Rat Model of Retinopathy of Prematurity (ROP) | Intravitreal injection | Not specified | 36.9% reduction in IGF-1 expression | |
| 50.5% reduction in IGF-1 receptor expression | ||||
| 1 day post-injection | 33% reduction in pro-MMP-9, 55% reduction in active MMP-9 | |||
| 1 day post-injection | 39% reduction in pro-MMP-2, 42% reduction in active MMP-2 | |||
| 6 days post-injection | 55% reduction in pro-MMP-9, 50% reduction in pro-MMP-2, 30% reduction in active MMP-2 |
Experimental Protocols
Endothelial Cell Proliferation Assay (e.g., MTT or BrdU Assay)
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) in a 96-well plate at a density of 5,000 - 10,000 cells/well in complete growth medium. Allow cells to adhere overnight.
-
Serum Starvation (Optional): To synchronize the cells, replace the growth medium with serum-free or low-serum (e.g., 0.5% FBS) medium and incubate for 12-24 hours.
-
Treatment: Prepare serial dilutions of this compound in low-serum medium. Remove the starvation medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., VEGF).
-
Incubation: Incubate the plate for 24-72 hours.
-
Quantification:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at the appropriate wavelength.
-
BrdU Assay: Add BrdU labeling solution to each well and incubate for 2-4 hours. Fix the cells, add the anti-BrdU antibody, and then the substrate. Measure the absorbance.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to determine the IC50 value.
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
-
Create a Confluent Monolayer: Seed endothelial cells in a 6-well or 12-well plate and grow them to 90-100% confluency.
-
Create the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.
-
Wash: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh low-serum medium containing different concentrations of this compound or vehicle control to each well.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a phase-contrast microscope.
-
Data Analysis: Measure the width of the scratch at different time points for each condition. Calculate the percentage of wound closure relative to the initial scratch area.
Endothelial Cell Tube Formation Assay
-
Coat Plates with Matrigel: Thaw Matrigel on ice and pipette 50-100 µL into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Prepare Cell Suspension: Harvest endothelial cells and resuspend them in low-serum medium at a concentration of 1-2 x 10^5 cells/mL.
-
Treatment: Add different concentrations of this compound or vehicle control to the cell suspension.
-
Seeding: Gently add 100 µL of the cell suspension to each Matrigel-coated well.
-
Incubation: Incubate the plate at 37°C for 4-18 hours.
-
Imaging: Visualize the formation of tube-like structures using a phase-contrast microscope and capture images.
-
Quantification: Quantify the degree of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Visualizations
Signaling Pathway of Anecortate Acetate's Anti-Angiogenic Effect
Caption: this compound signaling pathway in endothelial cells.
General Experimental Workflow for In Vitro Angiogenesis Assays
Caption: General workflow for in vitro angiogenesis assays.
References
- 1. Mechanism of action of the angiostatic cortisene this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in the treatment of age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in the treatment of age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Anecortave Acetate Degradation: Technical Support Center
Welcome to the Anecortave Acetate Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation pathways and byproducts of this compound. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of this compound in vivo?
A1: The primary metabolic pathway for this compound is rapid hydrolysis, mediated by esterase enzymes, to its pharmacologically active metabolite, anecortave desacetate. Following this initial step, anecortave desacetate undergoes further reductive metabolism. The resulting metabolites are then conjugated with glucuronic acid to form glucuronide conjugates, which are circulated and eventually excreted.[1]
Q2: What is the chemical structure of the primary metabolite, anecortave desacetate?
A2: Anecortave desacetate is the de-acetylated form of this compound. The acetate group at the C21 position is removed, resulting in a hydroxyl group.
Q3: Are there other known degradation byproducts of this compound?
A3: Beyond anecortave desacetate, further metabolism results in one major and several minor reductive metabolites that are then circulated as glucuronide conjugates.[1] Specific structures of these minor metabolites are not extensively detailed in publicly available literature. Forced degradation studies under stress conditions (e.g., acidic, basic, oxidative) can lead to the formation of other byproducts.
Q4: How can I monitor the degradation of this compound to anecortave desacetate?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This method should be capable of separating this compound from anecortave desacetate and any other potential degradation products. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is a common starting point for steroid analysis.
Q5: What are the expected challenges when analyzing this compound and its degradation products?
A5: Common challenges include:
-
Co-elution of byproducts: Ensuring adequate separation of structurally similar degradation products.
-
Matrix effects: Interference from components in biological samples (e.g., plasma, tissue homogenates).
-
Low concentration of metabolites: The concentration of downstream metabolites can be very low, requiring sensitive analytical techniques like tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guides
Issue 1: Inconsistent or unexpected degradation rates in in vitro hydrolysis experiments.
| Possible Cause | Troubleshooting Step |
| Incorrect buffer pH | Verify the pH of your buffer system. The rate of hydrolysis can be pH-dependent. Prepare fresh buffers and confirm the pH before each experiment. |
| Enzyme activity variability | If using esterase preparations, ensure consistent enzyme activity. Use a fresh enzyme lot or qualify the activity of the current lot. Include a positive control with a known substrate to verify enzyme activity. |
| Temperature fluctuations | Ensure a stable and accurate incubation temperature. Use a calibrated water bath or incubator. |
| Sample matrix interference | Components in your sample matrix may inhibit or accelerate enzyme activity. Perform spike and recovery experiments to assess matrix effects. |
Issue 2: Poor separation of this compound and anecortave desacetate in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase composition | Optimize the ratio of organic solvent (e.g., acetonitrile) to aqueous buffer. A gradient elution may be necessary to achieve better separation. |
| Incorrect column chemistry | A standard C18 column should provide good separation. However, if co-elution persists, consider a different reverse-phase column chemistry (e.g., C8, Phenyl-Hexyl). |
| Suboptimal flow rate or temperature | Adjust the flow rate and column temperature. Lowering the flow rate or adjusting the temperature can sometimes improve resolution. |
| Sample solvent mismatch | Ensure your sample is dissolved in a solvent similar in composition to the initial mobile phase to avoid peak distortion. |
Issue 3: Difficulty in identifying unknown degradation products.
| Possible Cause | Troubleshooting Step |
| Insufficient concentration of the byproduct | Concentrate the sample or use a more sensitive detection method like mass spectrometry (MS). |
| Lack of reference standards | If reference standards for potential byproducts are unavailable, use high-resolution mass spectrometry (HR-MS) to determine the accurate mass and elemental composition. Tandem MS (MS/MS) can provide structural fragments to aid in identification. |
| Complex fragmentation pattern in MS | Compare the fragmentation pattern of the unknown byproduct with that of the parent drug (this compound) to identify common structural motifs. |
Data Presentation
The following tables present illustrative quantitative data from hypothetical forced degradation studies on this compound. These are provided as examples for what researchers might expect to observe and record.
Table 1: Illustrative Data from Forced Hydrolytic Degradation of this compound
| Condition | Time (hours) | This compound (%) | Anecortave Desacetate (%) | Other Degradants (%) |
| 0.1 M HCl (60°C) | 0 | 100 | 0 | 0 |
| 2 | 85.2 | 13.1 | 1.7 | |
| 6 | 62.5 | 35.8 | 1.7 | |
| 24 | 20.1 | 78.3 | 1.6 | |
| 0.1 M NaOH (60°C) | 0 | 100 | 0 | 0 |
| 2 | 70.3 | 28.5 | 1.2 | |
| 6 | 35.1 | 63.2 | 1.7 | |
| 24 | <1 | 97.1 | 1.9 |
Table 2: Illustrative Data from Oxidative, Photolytic, and Thermal Degradation of this compound
| Stress Condition | Duration | This compound (%) | Total Degradants (%) |
| Oxidative (3% H₂O₂) | 24 hours | 92.5 | 7.5 |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 98.1 | 1.9 |
| Thermal (Solid State, 80°C) | 48 hours | 99.2 | 0.8 |
Experimental Protocols
Below are detailed methodologies for key experiments related to this compound degradation.
Protocol 1: Stability-Indicating HPLC Method for this compound and Anecortave Desacetate
-
Chromatographic System:
-
HPLC system with UV detection.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Prepare stock solutions of this compound and anecortave desacetate in acetonitrile (1 mg/mL).
-
Prepare working standards by diluting the stock solutions to the desired concentration range (e.g., 1-100 µg/mL).
-
Forced degradation samples should be diluted with the initial mobile phase to an appropriate concentration.
-
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C. Withdraw samples at specified time points (e.g., 2, 6, 24 hours), neutralize with 0.1 M NaOH, and dilute for HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C. Withdraw samples at specified time points, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours. Dilute for HPLC analysis.
-
Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze a protected sample as a control.
-
Thermal Degradation: Store solid this compound in an oven at 80°C for 48 hours. Dissolve and dilute for HPLC analysis.
Visualizations
Caption: In vivo metabolic pathway of this compound.
Caption: Experimental workflow for forced degradation studies.
Caption: Troubleshooting logic for HPLC peak resolution issues.
References
Overcoming poor bioavailability of anecortave acetate in ocular tissues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anecortave acetate in ocular tissues.
Troubleshooting Guides
This section addresses specific issues that may arise during preclinical or clinical research involving the delivery of this compound to ocular tissues.
Issue: Suboptimal Therapeutic Effect or Lower-Than-Expected Drug Concentration in Target Tissues
One of the primary challenges in achieving therapeutic concentrations of this compound in the posterior segment of the eye is ensuring proper administration and minimizing drug loss at the application site.
Possible Cause 1: Drug Reflux During or Immediately After Administration
Drug reflux from the intended depot site is a critical factor that can lead to reduced bioavailability and consequently, diminished therapeutic effect. Lower plasma concentrations of the active metabolite, anecortave desacetate, have been observed in patients experiencing reflux.[1][2]
Recommended Solutions:
-
Specialized Cannula: Utilize a specially designed curved cannula for posterior juxtascleral depot (PJD) administration. This cannula is designed to follow the curvature of the sclera, allowing for precise placement over the macula without puncturing the globe.[3][4]
-
Counter-Pressure Device: Employ a counter-pressure device during and immediately after PJD administration to prevent the reflux of the this compound suspension.[5]
-
Surgical Technique: Ensure the depot is placed in contact with the sclera and positioned over the macula to achieve appropriate drug concentrations in the choroid and retina.
Possible Cause 2: Inappropriate Administration Route for Posterior Segment Targeting
The choice of administration route is crucial for delivering therapeutic concentrations of this compound to the retina and choroid.
Ineffective Routes for Posterior Segment Delivery:
-
Oral Administration: Impractical due to rapid systemic metabolism.
-
Topical Ocular Delivery (Eye Drops): Results in sub-therapeutic concentrations in the posterior retina and choroid.
-
Subconjunctival Injections: While effective for anterior tissues, this route provides insufficient drug levels to the posterior segment.
Effective Route for Posterior Segment Delivery:
-
Posterior Juxtascleral Depot (PJD): This method has been shown to be an effective and minimally invasive way to deliver this compound to the choroid and retina, providing adequate drug concentrations for up to six months after a single administration.
Frequently Asked Questions (FAQs)
Q1: Why is this compound's bioavailability a concern in ocular tissues?
This compound's physicochemical properties and the eye's natural barriers make it challenging to deliver therapeutically effective concentrations to the posterior segment (retina and choroid) using conventional methods like oral or topical administration. The drug is subject to rapid systemic metabolism, and ocular barriers limit penetration from the surface.
Q2: What is the mechanism of action of this compound?
This compound is an angiostatic cortisene, a chemical derivative of cortisol modified to remove glucocorticoid activity while enhancing its anti-angiogenic properties. It inhibits multiple activities required for neovascularization, including down-regulating the expression of vascular endothelial growth factor (VEGF) and insulin-like growth factor 1 (IGF-1). Its active metabolite, anecortave desacetate, also inhibits the proliferation, migration, and differentiation of vascular endothelial cells.
Q3: How is this compound metabolized in the body?
This compound is rapidly hydrolyzed by esterases to its pharmacologically active metabolite, anecortave desacetate. This active form is then further metabolized through reduction to one major and several minor products that are circulated as glucuronide conjugates.
Q4: What is a posterior juxtascleral depot (PJD) and why is it the preferred method of administration?
A posterior juxtascleral depot (PJD) is the administration of a drug into the space behind the eye, adjacent to the sclera, and overlying the macula. This method is preferred for this compound because it bypasses many of the eye's natural barriers, allowing for a slow-release depot of the drug directly at the target site. This provides sustained therapeutic concentrations in the retina and choroid for up to six months, minimizing systemic exposure and the risks associated with intraocular injections like endophthalmitis and retinal detachment.
Q5: Are there any safety concerns with the PJD administration of this compound?
Clinical trials have demonstrated that PJD administration of this compound is generally safe and well-tolerated. Ocular adverse events are typically mild and transient. The use of a specialized cannula designed to avoid globe puncture contributes to the safety of the procedure.
Quantitative Data
Table 1: this compound and its Active Metabolite (AL-4940) Concentration in Rabbit Ocular Tissues Following Trans-Scleral Drug Delivery Device (TS/DDD) Implantation
| Time Post-Implantation | Sclera Concentration (µM) | Choroid Concentration (µM) | Retina Concentration (µM) | Vitreous Concentration |
| 1 Week | >1.3 | 1.3 | 1.3 | Much lower than other tissues |
| 6 Weeks | Declining, then increasing | ~0.2 | ~0.1 | Much lower than other tissues |
| 2 Years | ~3.0 (indicative of accumulation) | ~0.2 | ~0.1 | Much lower than other tissues |
| Data from in-vivo studies with a 25 mg this compound tablet in a trans-scleral drug delivery device in rabbits. |
Table 2: Clinical Efficacy of this compound (15 mg) via PJD in Patients with Exudative Age-Related Macular Degeneration (AMD)
| Outcome Measure | This compound 15 mg | Placebo | p-value | Time Point |
| Stabilization of Vision (<3 logMAR line change) | 79% of patients | 53% of patients | 0.032 | 12 Months |
| Mean Change from Baseline Vision | ~1.5 logMAR line decrease | >3 logMAR line decrease | <0.05 | 24 Months |
| Severe Vision Loss (≥6 logMAR line decrease) | 6% of patients | 23% of patients | ≤0.05 | 24 Months |
| Data from a Phase II/III placebo-controlled clinical trial. |
Experimental Protocols
Protocol 1: Posterior Juxtascleral Depot (PJD) Administration of this compound
Objective: To deliver a sustained-release depot of this compound to the posterior juxtascleral space overlying the macula.
Materials:
-
This compound suspension (e.g., 15 mg)
-
Specially designed, blunt-tipped, curved cannula
-
Syringe
-
Counter-pressure device (recommended)
-
Topical anesthetic
-
Antiseptic solution
-
Eyelid speculum
Procedure:
-
Administer topical anesthetic to the eye.
-
Prepare the injection site with an antiseptic solution.
-
Insert an eyelid speculum to ensure exposure of the injection site.
-
Gently advance the curved cannula under the Tenon's capsule, following the curvature of the sclera, towards the posterior pole of the eye, positioning the tip over the macula.
-
Slowly inject the this compound suspension to form a depot in the juxtascleral space.
-
If available, apply a counter-pressure device to the injection site during and immediately after the injection to prevent reflux.
-
Withdraw the cannula carefully.
-
Perform a post-procedure examination to check for any complications.
Protocol 2: Quantification of this compound and Anecortave Desacetate in Ocular Tissues
Objective: To measure the concentration of this compound and its active metabolite, anecortave desacetate, in ocular tissues (e.g., sclera, choroid, retina, vitreous humor).
Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC/MS/MS)
Procedure:
-
Sample Collection:
-
Enucleate the eye and dissect the desired ocular tissues (sclera, choroid, retina, vitreous humor) on ice.
-
Accurately weigh each tissue sample.
-
Snap-freeze the samples in liquid nitrogen and store them at -80°C until analysis.
-
-
Sample Preparation:
-
Homogenize the tissue samples in a suitable buffer.
-
Perform a protein precipitation step using a solvent like acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant containing the analytes.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC/MS/MS Analysis:
-
Inject the prepared sample into an HPLC system coupled to a tandem mass spectrometer.
-
Use an appropriate HPLC column (e.g., C18) to separate this compound and anecortave desacetate from other components.
-
Employ a suitable mobile phase gradient.
-
Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound and anecortave desacetate.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentration of this compound and anecortave desacetate in the tissue samples by comparing their peak areas to the calibration curve.
-
Normalize the drug concentration to the weight of the tissue sample.
-
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Workflow for Posterior Juxtascleral Depot (PJD) administration.
Caption: Troubleshooting logic for suboptimal this compound efficacy.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. This compound in the treatment of age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reviewofophthalmology.com [reviewofophthalmology.com]
- 4. This compound (Retaane) - Medical Clinical Policy Bulletins | Aetna [aetna.com]
- 5. Pharmacokinetics and metabolism of this compound in animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Anecortave Acetate In Vivo Half-Life Extension
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding methods to improve the half-life of anecortave acetate in vivo.
Section 1: Posterior Juxtascleral Depot (PJD) Suspension
The posterior juxtascleral depot (PJD) is the most clinically studied method for extending the in-vivo half-life of this compound, providing therapeutic concentrations for up to six months.[1][2] This approach involves administering a depot suspension of the drug onto the sclera near the macula.[3]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the key formulation components of an this compound depot suspension for PJD?
A1: Based on patent literature, a typical this compound suspension for injection consists of the active pharmaceutical ingredient (API), a viscosity-enhancing polymer, a tonicity-adjusting agent, a buffering agent, and water for injection.[4] Polyvinylpyrrolidone (PVP) has been described as a suitable polymer to improve the settling characteristics of the suspension.[4]
Q2: My this compound suspension shows poor stability and particle aggregation. How can I troubleshoot this?
A2: Particle aggregation can be a significant issue. Ensure that the particle size of the this compound is appropriately milled to a mean volume diameter of 4 µm or less. The concentration of the stabilizing polymer, such as PVP, is also critical. For a 1-3% this compound suspension, a PVP concentration of 0.5-1.5% is suggested. Additionally, ensure the formulation is buffered to an appropriate pH to maintain stability.
Q3: I am encountering significant reflux of the suspension during PJD administration in my animal model. What can I do to minimize this?
A3: Reflux is a known complication of PJD administration and can lead to incomplete drug delivery. A counter-pressure device (CPD) has been developed to apply pressure across the cannula, preventing leakage of the suspension. In a preclinical setting, you can fashion a similar device or apply gentle, targeted pressure near the injection site immediately following administration. Ensuring the use of a specialized, curved cannula designed for PJD can also improve the accuracy of the depot placement and reduce reflux.
Q4: How can I confirm the correct placement and long-term presence of the this compound depot in vivo?
A4: Ocular imaging techniques such as Magnetic Resonance Imaging (MRI) and ultrasonography can be used to visualize the juxtascleral depot. These methods can confirm the initial placement and monitor the presence of the depot over time. Studies in rabbits have shown that the depot remains localized for at least 5 weeks post-injection.
Quantitative Data Summary
| Parameter | Value | Species | Source |
| Therapeutic Concentration | >0.1 µM | Rabbits, Monkeys | |
| Duration of Therapeutic Levels | Up to 6 months | Humans, Rabbits, Monkeys | |
| Plasma Detectability of Metabolites (15 mg dose) | ~2 weeks | Humans |
Experimental Protocols
Protocol 1: Preparation of this compound Depot Suspension
-
Milling: Micronize the this compound API to a mean volume diameter of ≤ 4 µm.
-
Vehicle Preparation: Prepare a sterile, aqueous vehicle containing:
-
Polyvinylpyrrolidone (e.g., 1.0% w/v)
-
Tonicity-adjusting agent (e.g., sodium chloride) to achieve an osmolality of 270-320 mOsm.
-
A suitable buffering agent to maintain a stable pH.
-
Water for injection.
-
-
Aseptic Mixing: Aseptically disperse the micronized this compound into the sterile vehicle under constant stirring to ensure a homogenous suspension.
-
Sterilization: The final suspension should be prepared under aseptic conditions as terminal sterilization may not be suitable for suspensions.
Protocol 2: In Vitro Release Testing of this compound Suspension
-
Apparatus: Utilize a USP Apparatus IV (flow-through cell).
-
Dissolution Medium: Prepare a simulated tear fluid (STF) at pH 7.4.
-
Procedure:
-
Load a known quantity of the this compound suspension into the flow-through cell.
-
Pump the dissolution medium through the cell at a constant flow rate (e.g., 10 mL/min).
-
Collect samples of the eluate at predetermined time intervals.
-
-
Analysis: Analyze the collected samples for this compound concentration using a validated HPLC method.
Diagrams
Section 2: Novel Drug Delivery Systems
Exploring novel drug delivery systems like nanoparticles and hydrogels could offer alternative or improved methods for extending the half-life of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Can nanoparticles be used to formulate this compound for sustained ocular release?
A1: Yes, nanoparticles, particularly those made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), are a promising approach for encapsulating hydrophobic drugs like this compound. This can protect the drug from rapid metabolism and provide sustained release. The single emulsion-solvent evaporation method is a common technique for this purpose.
Q2: I am having trouble with low encapsulation efficiency of this compound in my PLGA nanoparticles. How can I improve this?
A2: Low encapsulation efficiency is a common challenge. To improve it, you can try:
-
Increasing the PLGA concentration in the organic phase. A higher viscosity can slow down drug diffusion into the aqueous phase.
-
Optimizing the solvent system. Ensure this compound has high solubility in the chosen organic solvent.
-
Adjusting the sonication/homogenization energy and time. Over-emulsification can sometimes lead to smaller particles but lower encapsulation.
Q3: How can I formulate this compound into a hydrogel for sustained delivery?
A3: this compound, being hydrophobic, can be incorporated into hydrogels that have hydrophobic domains. One approach is to first encapsulate the drug in nanoparticles (as described above) and then disperse these drug-loaded nanoparticles within a hydrogel matrix. This creates a dual-layered sustained-release system. Thermosensitive hydrogels, which are liquid at room temperature and gel at body temperature, are particularly suitable for injectable ophthalmic formulations.
Experimental Protocols
Protocol 3: Fabrication of this compound-Loaded PLGA Nanoparticles
-
Organic Phase Preparation: Dissolve a known amount of PLGA and this compound in a water-miscible organic solvent like dichloromethane.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, such as polyvinyl alcohol (PVA).
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase and wash them to remove excess surfactant.
-
Lyophilization: Freeze-dry the purified nanoparticles for long-term storage.
Protocol 4: Preparation of an this compound-Loaded Hydrogel
-
Nanoparticle Preparation: Prepare this compound-loaded PLGA nanoparticles as described in Protocol 3.
-
Hydrogel Preparation: Prepare a solution of a thermosensitive polymer (e.g., a PLGA-PEG-PLGA triblock copolymer) in water at a low temperature (e.g., 4°C).
-
Incorporation: Disperse the lyophilized this compound-loaded nanoparticles into the cold polymer solution.
-
Sterilization: Sterilize the final formulation by filtration through a 0.22 µm filter if the viscosity allows, or prepare under strict aseptic conditions.
Diagrams
Section 3: Chemical Modification and Prodrug Strategies
Altering the chemical structure of this compound is a potential avenue to improve its pharmacokinetic profile, although this is a more exploratory area.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What chemical modifications to the this compound structure could potentially increase its half-life?
A1: this compound is a derivative of cortisol. Strategies used to increase the half-life of other corticosteroids could be applicable. These include the addition of a double bond at the C6 and C9 positions and the introduction of a halogen atom (e.g., fluorine) to increase resistance to metabolism. However, any modification would require extensive investigation to ensure it does not negatively impact the angiostatic activity or safety profile of the molecule.
Q2: Could a prodrug approach be beneficial for this compound?
A2: A prodrug strategy could enhance the solubility and permeability of this compound. For corticosteroids like prednisolone, amino acid and dipeptide prodrugs have been developed to improve aqueous solubility and bypass cellular efflux pumps. A similar approach for this compound could involve creating an ester or amide linkage with a promoiety that is cleaved in vivo to release the active drug. This could potentially improve its bioavailability and sustain its therapeutic effect.
Q3: What are the first steps in designing a prodrug of this compound?
A3: The initial steps would involve:
-
Identifying a suitable functional group on the this compound molecule for modification (e.g., the hydroxyl group).
-
Selecting a promoiety that can be attached to this group and is known to be cleaved by enzymes present in the target ocular tissues.
-
Synthesizing the prodrug and confirming its structure.
-
In vitro characterization: This includes assessing its solubility, stability at different pH values, and enzymatic conversion back to this compound in ocular tissue homogenates.
Diagrams
References
- 1. Analyzing ophthalmic suspension particle size distributions using laser diffraction: Placebo background subtraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Poly(lactic-co-glycolic acid) nanoparticle fabrication, functionalization, and biological considerations for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 4. shimadzu.com [shimadzu.com]
Anecortave Acetate Vehicle Selection for Animal Studies: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the appropriate selection of vehicles for animal studies involving anecortave acetate. Due to its low aqueous solubility, formulating this compound for ocular drug delivery requires careful consideration of the vehicle to ensure drug stability, tolerability, and effective delivery to the target tissue. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during formulation and administration.
Troubleshooting Guide
Researchers may encounter several issues when formulating and administering this compound. This guide provides solutions to common problems.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in Formulation | - Poor solubility in the chosen vehicle. - Incorrect pH of the solution. - Incompatible excipients. | - Vehicle Selection: this compound is practically insoluble in water. Consider using a suspension-based formulation. For injectable suspensions, polyvinylpyrrolidone (PVP) has been shown to enhance physical stability. - pH Adjustment: While specific pH sensitivity data is limited, maintaining a neutral pH (around 7.0-7.4) is generally recommended for ophthalmic formulations to ensure tolerability. - Particle Size Reduction: For suspensions, reducing the particle size of this compound to a mean volume diameter of 4 µm or less can improve stability and ease of injection. Techniques like ball-milling can be employed. |
| Tissue Irritation or Inflammation at the Injection Site | - Non-physiological pH or osmolality of the vehicle. - Irritating properties of the selected excipients. - High concentration of the formulation. | - Formulation Optimization: Ensure the final formulation is isotonic (270-320 mOsm) and buffered to a physiological pH. Use of tonicity-adjusting agents like sodium chloride is recommended. - Excipient Selection: Choose biocompatible and well-tolerated excipients. Studies in rabbits have shown good ocular tolerance for excipients like polyethylene glycol (PEG) and polysorbate 80 at appropriate concentrations. - Concentration Adjustment: If irritation persists, consider reducing the concentration of this compound in the formulation, if experimentally permissible. |
| Inconsistent Drug Delivery or Reflux from Injection Site | - Improper injection technique. - Inadequate depot formation for periocular injections. | - Refine Injection Technique: For posterior juxtascleral depot administration, a specialized cannula may be necessary to ensure proper placement. In clinical studies, a counter-pressure device was developed to prevent reflux. For animal studies, careful and slow injection is crucial. - Viscosity Modification: Increasing the viscosity of the formulation can help it remain at the injection site. However, highly viscous solutions should be avoided as they can be difficult to administer. |
| Difficulty in Achieving Therapeutic Concentrations in Posterior Segment | - Inappropriate route of administration. - Poor drug release from the vehicle. | - Route Selection: Topical and subconjunctival administrations of this compound have been shown to result in subtherapeutic concentrations in the posterior retina and choroid in rabbits.[1] For targeting posterior segment tissues, intravitreal or posterior juxtascleral depot administration is more effective.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common vehicles used for this compound in animal studies?
A1: Due to its poor water solubility (approximately 0.0113 mg/mL), this compound is most commonly formulated as a sterile aqueous suspension for injection. A key excipient used to enhance the stability of these suspensions is polyvinylpyrrolidone (PVP). For preclinical research, particularly for intravitreal or periocular administration in animal models like rats, a 10% suspension has been utilized.
Q2: What is the recommended concentration of this compound for injectable suspensions?
A2: The concentration of this compound in a suspension can range from 1% to 16% (w/v), depending on the intended route of administration and the animal model. For injections into the sub-Tenon's region, a concentration of 3-6% is often preferred.
Q3: How can I ensure the sterility of my extemporaneously prepared this compound formulation?
A3: To ensure sterility, the formulation process should be conducted under aseptic conditions. This includes using pre-sterilized glassware and equipment. The final formulation should be filtered through a 0.2-micron filter into a sterile container. For suspensions, the components may be sterilized separately before combination. Terminal sterilization methods like autoclaving may be possible if the formulation components are heat-stable.
Q4: What are the critical quality attributes to consider for an ophthalmic suspension of this compound?
A4: Key quality attributes include:
-
Particle Size: Should be uniform and small enough (ideally < 10 microns) to prevent irritation and ensure smooth injection through a fine-gauge needle (e.g., 30-gauge).
-
Viscosity: The formulation should be viscous enough to maintain a stable suspension but not so viscous that it is difficult to inject.
-
pH: Should be buffered to a physiologically acceptable range (typically 7.0-7.4).
-
Osmolality: The formulation should be isotonic with tear fluid (approximately 290 mOsm/kg).
Experimental Protocols
Preparation of a Sterile this compound Suspension for Periocular Injection
This protocol is a general guideline and may require optimization based on specific experimental needs.
Materials:
-
This compound powder (micronized)
-
Polyvinylpyrrolidone (PVP), e.g., K15 or K17
-
Sodium chloride (NaCl)
-
Monobasic sodium phosphate
-
Dibasic sodium phosphate
-
Water for Injection (WFI)
-
Sterile vials and closures
-
0.2-micron sterile syringe filters
Procedure:
-
Vehicle Preparation:
-
In a sterile beaker, dissolve the required amounts of sodium chloride, monobasic sodium phosphate, and dibasic sodium phosphate in WFI to create a buffered, isotonic solution.
-
In a separate sterile beaker, dissolve the desired concentration of PVP in the buffered solution with gentle stirring.
-
-
Suspension Formulation:
-
Aseptically add the pre-weighed, micronized this compound powder to the PVP-containing vehicle.
-
Stir the mixture with a sterile magnetic stir bar until a uniform suspension is achieved. To achieve the desired particle size, ball-milling under sterile conditions may be necessary prior to this step.
-
-
Sterile Filtration and Filling:
-
While continuously stirring to maintain uniformity, withdraw the suspension into sterile syringes.
-
Aseptically fill the suspension into sterile vials.
-
Note: Due to the particulate nature of a suspension, sterile filtration of the final product is not feasible. Therefore, all components must be sterile, and the entire process must be conducted under aseptic conditions.
-
-
Quality Control:
-
Visually inspect the final product for uniformity and absence of large aggregates.
-
If possible, measure the pH and osmolality of a sample of the formulation.
-
Particle size analysis can be performed to ensure it meets the required specifications.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | 0.0113 mg/mL | DrugBank Online[3] |
| DMSO | < 1 mg/mL (insoluble or slightly soluble) | TargetMol |
Mandatory Visualizations
This compound Signaling Pathway in Angiogenesis
Caption: this compound's Anti-Angiogenic Mechanism of Action.
Experimental Workflow for Vehicle Selection and Formulation
Caption: Workflow for this compound Vehicle Selection.
References
Potential off-target effects of anecortave acetate in research models
Technical Support Center: Anecortave Acetate Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with information on the potential off-target effects of this compound in research models. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of cortisol acetate.[1] It is designed as an angiostatic agent, meaning it inhibits the formation of new blood vessels.[2][3] Its primary mechanism of action is believed to be the inhibition of extracellular matrix protease expression and endothelial cell migration, which are crucial steps in angiogenesis.[1][4] Unlike its parent compound, it has been structurally modified to eliminate glucocorticoid activity.
Q2: Does this compound have any known off-target effects?
Q3: Can this compound influence signaling pathways other than angiogenesis?
A3: Yes. This compound has been shown to down-regulate the expression of vascular endothelial growth factor (VEGF) and insulin-like growth factor 1 (IGF-1). Its active metabolite, anecortave desacetate, also inhibits VEGF-induced proliferation, migration, and differentiation of vascular endothelial cells. Furthermore, it can inhibit the activities of urokinase-like plasminogen activator (uPA) and matrix metalloproteinases (MMPs).
Q4: Are there any known drug interactions with this compound in research models?
A4: In preclinical models, combining this compound with bisphosphonates (such as alendronic acid, clodronic acid, and etidronic acid) may increase the risk of jaw osteonecrosis and enhance anti-angiogenic effects. When used with carboplatin in a retinoblastoma mouse model, it showed a synergistic effect in reducing tumor burden.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected changes in steroid-responsive gene expression | Although designed to lack glucocorticoid activity, the active metabolite may have weak interactions with steroid receptors. | 1. Perform a literature search for the specific genes of interest in relation to this compound or its metabolites. 2. Include appropriate controls, such as a known glucocorticoid agonist and antagonist, to differentiate between on-target and off-target effects. 3. Consider using a different angiostatic agent with a distinct mechanism of action for comparison. |
| Variability in anti-angiogenic efficacy | The conversion of this compound to its active metabolite, anecortave desacetate, can vary between experimental systems. | 1. Ensure consistent formulation and delivery of this compound. 2. If possible, measure the levels of both this compound and anecortave desacetate in your model system. 3. Consider using anecortave desacetate directly if available and appropriate for your experimental setup. |
| Low solubility and precipitation in aqueous solutions | This compound has low water solubility (0.0113 mg/mL). | 1. Prepare stock solutions in an appropriate organic solvent such as DMSO or chloroform. 2. For in vivo studies, consider using a suspension formulation. 3. When diluting into aqueous media, do so gradually and with vigorous mixing to minimize precipitation. The use of surfactants like Tween 80 may aid in solubilization for in vivo formulations. |
| Observed effects on intraocular pressure (IOP) | This compound has been investigated for its potential to lower IOP, particularly in cases of steroid-induced ocular hypertension. | 1. If studying ocular models, monitor IOP as a potential experimental variable. 2. If IOP changes are an undesired side effect, consider adjusting the dose or delivery method. 3. Review literature on the effects of this compound on IOP in relevant models. |
Quantitative Data on this compound
| Parameter | Value | Reference |
| Water Solubility | 0.0113 mg/mL | |
| logP | 3.33 | |
| pKa (Strongest Acidic) | 12.61 | |
| pKa (Strongest Basic) | -3.8 |
Key Experimental Protocols
Protocol 1: In Vitro Angiogenesis Assay (Tube Formation Assay)
-
Objective: To assess the anti-angiogenic potential of this compound by measuring its effect on the formation of capillary-like structures by endothelial cells.
-
Methodology:
-
Coat a 96-well plate with Matrigel® and allow it to solidify at 37°C for 30 minutes.
-
Seed human retinal microvascular endothelial cells (HRMECs) onto the Matrigel-coated wells.
-
Treat the cells with varying concentrations of this compound or its active metabolite, anecortave desacetate. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-6 hours.
-
Visualize the tube-like structures using a microscope and capture images.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Protocol 2: Rat Model of Retinopathy of Prematurity (ROP)
-
Objective: To evaluate the in vivo efficacy of this compound in a model of oxygen-induced retinopathy.
-
Methodology:
-
Expose newborn Sprague-Dawley rat pups to alternating cycles of 50% and 10% oxygen every 24 hours for 14 days.
-
On postnatal day 14, return the animals to room air.
-
Administer an intravitreal injection of this compound suspension (e.g., 5 µL of a 10% suspension) into one eye. Inject the contralateral eye with vehicle as a control.
-
At desired time points (e.g., 1 and 6 days post-injection), euthanize the animals and enucleate the eyes.
-
Prepare retinal flat mounts and stain with an appropriate vascular marker (e.g., isolectin B4) to visualize the retinal vasculature.
-
Quantify the extent of neovascularization by measuring the area of vascular tufts and avascular zones.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of this compound in Angiogenesis Inhibition.
Caption: Experimental Workflow for Assessing this compound's Anti-Angiogenic Effects.
Caption: Logical Flow for Troubleshooting Unexpected Results with this compound.
References
Validation & Comparative
A Comparative Analysis of Anecortave Acetate and Photodynamic Therapy in Experimental Models of Choroidal Neovascularization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two therapeutic strategies for choroidal neovascularization (CNV), Anecortave Acetate and Photodynamic Therapy (PDT), based on available preclinical experimental data. The information is intended to assist researchers and professionals in drug development in understanding the mechanisms, efficacy, and experimental considerations of these treatments.
I. Overview of Therapeutic Agents
This compound is a synthetic cortisene, an angiostatic steroid derivative of cortisol. It is designed to inhibit neovascularization without significant glucocorticoid activity, thereby avoiding common steroid-related side effects.[1] Its mechanism of action is multifactorial, targeting downstream events in the angiogenic cascade.[2]
Photodynamic Therapy (PDT) is a two-stage treatment that combines a photosensitizing agent, such as verteporfin, with a specific wavelength of light.[3][4] Following intravenous administration, the photosensitizer accumulates in the target neovasculature. Subsequent activation by non-thermal laser light generates reactive oxygen species (ROS), leading to localized vascular occlusion and cell death.[3]
II. Comparative Efficacy in Preclinical CNV Models
Table 1: Summary of Preclinical Efficacy Data for this compound and PDT in Laser-Induced CNV Models
| Treatment Group | Animal Model | Key Efficacy Endpoint | Results | Reference |
| This compound | Mouse | Inhibition of CNV area | A 10% intravitreal injection of this compound significantly inhibited CNV development by 57.8% compared to vehicle-injected eyes. | This finding supports the robust preclinical efficacy of this compound for treating ocular angiogenesis. |
| Verteporfin PDT | Mouse | Reduction in CNV lesion height and growth | PDT with verteporfin significantly reduced the relative height of CNV lesions. While it induced acute occlusion of neovessels, the lesions remained vascularized with continued growth one week after treatment, indicating an inhibitory rather than an eradicative effect. | This suggests that while PDT is effective in the short-term, CNV may persist. |
| Verteporfin PDT | Primate (Cynomolgus Monkey) | Angiographic leakage from CNV | PDT led to the absence of angiographic leakage in the majority of experimental CNV lesions for at least 4 weeks. | This demonstrates a longer-term effect on vessel leakage in a primate model. |
III. Mechanisms of Action and Signaling Pathways
The therapeutic effects of this compound and PDT are mediated by distinct molecular mechanisms.
This compound: Inhibition of Angiogenesis
Photodynamic Therapy: ROS-Mediated Apoptosis
PDT with verteporfin induces cytotoxicity through the generation of ROS. Upon activation by light, verteporfin transfers energy to molecular oxygen, creating highly reactive singlet oxygen. This initiates a cascade of events leading to endothelial cell damage and apoptosis, primarily through the activation of stress-activated protein kinase pathways, including JNK and p38 MAPK.
IV. Experimental Protocols
The laser-induced CNV model in mice is a standard and widely used method to study exudative age-related macular degeneration (AMD) and to evaluate potential therapies.
Laser-Induced Choroidal Neovascularization in Mice
Objective: To create a reproducible model of CNV by rupturing Bruch's membrane using a laser.
Materials:
-
C57BL/6J mice (6-8 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Topical mydriatic (e.g., 1% tropicamide)
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)
-
Argon or diode laser with a slit-lamp delivery system
-
Cover slip
-
Gonioscopic solution (e.g., methylcellulose)
Procedure:
-
Anesthesia and Pupil Dilation: Anesthetize the mouse via intraperitoneal injection. Once anesthetized, dilate the pupils by applying a drop of tropicamide to each eye.
-
Positioning: Place the mouse on a custom stage that allows for stable positioning in front of the slit lamp.
-
Laser Application: Apply a drop of gonioscopic solution to a cover slip and place it on the cornea to neutralize its refractive power.
-
Deliver 3-4 laser burns to the posterior pole of the retina, surrounding the optic nerve. Laser parameters are typically: 50-75 µm spot size, 0.05-0.1 second duration, and 100-150 mW power. The formation of a small bubble at the laser site indicates a successful rupture of Bruch's membrane.
-
Post-Procedure: Apply an antibiotic ointment to the eyes to prevent infection. Monitor the animal until it has fully recovered from anesthesia.
Therapeutic Intervention (Example):
-
This compound: Can be administered via intravitreal injection immediately following the laser procedure.
-
Photodynamic Therapy: Verteporfin is administered intravenously (e.g., via tail vein injection) at a specified time point after laser induction (e.g., 7 days). The CNV lesions are then irradiated with the laser at the appropriate wavelength.
Outcome Assessment:
-
CNV lesions are typically analyzed 7-14 days post-laser induction.
-
Fluorescein Angiography: To visualize leakage from the neovascular lesions.
-
Choroidal Flat Mounts: Eyes are enucleated, and the choroid is dissected and flat-mounted. The neovascular complexes can be stained with fluorescently labeled antibodies (e.g., anti-CD31 or isolectin B4) and the area of CNV quantified using imaging software.
V. Conclusion
Both this compound and Photodynamic Therapy have demonstrated efficacy in preclinical models of choroidal neovascularization, albeit through different mechanisms of action. This compound acts as a broad-spectrum anti-angiogenic agent, inhibiting key processes in endothelial cell migration and invasion. In contrast, PDT offers a targeted approach to occlude existing neovasculature through light-activated cytotoxicity.
The choice between these therapeutic strategies in a research or development context may depend on the specific scientific question being addressed. For studies focused on preventing the formation of new vessels, this compound's prophylactic potential is of interest. For investigating the regression of established neovascular networks, PDT provides a relevant model. This guide provides a foundational comparison to aid in the design and interpretation of future preclinical studies in the field of retinal neovascular diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound in the treatment of age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Preclinical and clinical profile of verteporfin, a potent photodynamic therapy drug for CNV secondary to AMD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Verteporfin Photodynamic Therapy for the Treatment of Chorioretinal Conditions: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Anecortave Acetate Demonstrates Superior Efficacy Over Placebo in Clinical Trials for Age-Related Macular Degeneration
For Immediate Release
New analyses of pooled data from pivotal clinical trials reveal that anecortave acetate is significantly more effective than a placebo in treating patients with exudative age-related macular degeneration (AMD), the leading cause of severe and permanent central vision loss in individuals over 50.[1][2] The findings, targeted towards researchers, scientists, and drug development professionals, underscore the potential of this compound as a viable therapeutic agent in managing this debilitating ocular condition.
A pivotal, multi-center, randomized, placebo-controlled study, designated C-98-03, evaluated the safety and efficacy of this compound in patients with subfoveal choroidal neovascularization (CNV) secondary to AMD.[3][4][5] The results from this trial consistently demonstrated the superiority of a 15 mg dose of this compound administered via a posterior juxtascleral depot (PJD) at 6-month intervals compared to a placebo.
Quantitative Efficacy Data
The primary efficacy endpoints in the clinical trials included the stabilization of vision, defined as a loss of fewer than three lines of LogMAR visual acuity, the prevention of severe vision loss (a decrease of six or more LogMAR lines), and the inhibition of CNV lesion growth. The data presented below summarizes the key findings from the C-98-03 study at 12 and 24-month follow-up periods.
| Efficacy Outcome | Timepoint | This compound (15 mg) | Placebo | p-value |
| Vision Stabilization | 12 Months | 79% of patients | 53% of patients | p=0.032 |
| 24 Months | 73% of patients | 47% of patients | p≤0.05 | |
| Prevention of Severe Vision Loss | 12 Months | Statistically Superior | - | p=0.0224 |
| 24 Months | 6% of patients | 23% of patients | p≤0.05 | |
| Mean Change from Baseline Vision | 12 Months | ~1.5 LogMAR line decrease | >3 LogMAR line decrease | p=0.0131 |
| 24 Months | ~1.0 LogMAR line decrease (predominantly classic lesions) | ~3.5 LogMAR line decrease (predominantly classic lesions) | p=0.05 | |
| Inhibition of CNV Lesion Growth | 12 Months | Trended toward significance | - | Not statistically significant |
| 24 Months | Statistically Superior | - | p≤0.05 |
Experimental Protocol: C-98-03 Trial
The C-98-03 clinical trial was a masked, randomized, placebo-controlled, parallel-group study involving 128 patients with subfoveal CNV secondary to AMD.
Patient Population:
-
Inclusion criteria: Patients with subfoveal choroidal neovascularization secondary to age-related macular degeneration. A significant portion of the enrolled patients (80%) presented with predominantly classic lesions at baseline.
Treatment Arms:
-
This compound (3 mg, 15 mg, and 30 mg)
-
Placebo
Method of Administration:
-
A posterior juxtascleral depot (PJD) application of the masked study medication was administered using a specially designed curved cannula.
-
Retreatment occurred at 6-month intervals if the investigator deemed it beneficial for the patient.
Efficacy Assessments:
-
Visual Acuity: Best-corrected LogMAR visual acuity was measured at baseline and at all subsequent follow-up visits.
-
Angiographic Evaluation: Fluorescein and indocyanine green angiography were used to assess the characteristics of the CNV lesion over time.
Safety Monitoring:
-
Comprehensive ophthalmic examinations, general physical examinations, electrocardiograms, and laboratory tests (hematology, serum chemistry, urinalysis) were conducted periodically.
-
An Independent Safety Committee regularly reviewed all safety data.
Mechanism of Action and Clinical Trial Workflow
This compound is a synthetic cortisene, a class of compounds designed to have angiostatic properties without significant glucocorticoid activity. Its mechanism of action is multi-faceted, inhibiting angiogenesis at various steps of the cascade. It has been shown to down-regulate the expression of vascular endothelial growth factor (VEGF) and inhibit the activity of matrix metalloproteinases (MMPs), which are crucial for the breakdown of the extracellular matrix during new blood vessel formation.
Caption: Clinical trial workflow for evaluating this compound.
Caption: this compound's inhibitory effect on angiogenesis.
The presented data and experimental protocols from these clinical trials provide robust evidence for the efficacy of this compound in the treatment of neovascular AMD. The drug's ability to stabilize vision and prevent severe vision loss offers a significant clinical benefit over placebo. Further research and development in this area are warranted to fully explore the therapeutic potential of this compound.
References
- 1. This compound in the treatment of age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in the treatment of age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reviewofophthalmology.com [reviewofophthalmology.com]
- 4. aetna.com [aetna.com]
- 5. This compound as monotherapy for treatment of subfoveal neovascularization in age-related macular degeneration: twelve-month clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Angiogenic Activity of Anecortave Acetate and Its Position Among Alternative Therapies: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the experimental validation of the anti-angiogenic properties of anecortave acetate. Due to a lack of publicly available data on specific this compound derivatives, this guide will focus on the parent compound and compare its mechanism and activity to other well-established anti-angiogenic agents.
This compound is a synthetic cortisene, a steroid analog designed to have potent anti-angiogenic effects without significant glucocorticoid activity.[1][2] It has been investigated primarily for the treatment of neovascular age-related macular degeneration (AMD).[1][2] Unlike highly targeted therapies, this compound exhibits a broad spectrum of anti-angiogenic activity by modulating multiple pathways involved in blood vessel formation.[3]
Mechanism of Action of this compound
This compound's anti-angiogenic effects are not mediated by glucocorticoid receptors. Instead, it is thought to act downstream of various angiogenic stimuli, making it effective against neovascularization induced by a range of growth factors. Its primary mechanism involves the inhibition of endothelial cell migration and proliferation, as well as the modulation of extracellular matrix remodeling. It has been shown to decrease the expression of extracellular proteases necessary for endothelial cells to break through the basement membrane and form new vessels.
Experimental Validation of Anti-Angiogenic Activity
To validate the anti-angiogenic activity of this compound or its derivatives, a series of standardized in vitro and in vivo assays are employed.
I. In Vitro Assays
In vitro assays are essential for dissecting the specific cellular mechanisms affected by a compound.
This assay quantifies the effect of a compound on the proliferation of endothelial cells, a fundamental step in angiogenesis.
Experimental Protocol:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Growth Medium (EGM-2) at 37°C and 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with a low-serum medium containing various concentrations of this compound or a vehicle control. A positive control, such as VEGF, is used to stimulate proliferation.
-
Incubation: Cells are incubated for 48-72 hours.
-
Quantification: Cell proliferation is measured using a BrdU (Bromodeoxyuridine) incorporation assay or an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay according to the manufacturer's instructions.
-
Data Analysis: Absorbance is read using a microplate reader. The percentage of proliferation inhibition is calculated relative to the vehicle-treated control.
This assay assesses the ability of endothelial cells to form capillary-like structures, mimicking a late stage of angiogenesis.
Experimental Protocol:
-
Plate Coating: A 96-well plate is coated with Matrigel and allowed to solidify at 37°C for 30 minutes.
-
Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells at a density of 1.5 x 10^4 cells per well.
-
Treatment: Cells are treated with different concentrations of this compound or a vehicle control in the presence of an angiogenic stimulus (e.g., VEGF).
-
Incubation: Plates are incubated for 6-18 hours to allow for tube formation.
-
Imaging: Tube formation is observed and photographed using an inverted microscope.
-
Quantification: The degree of tube formation is quantified by measuring the total tube length, number of junctions, and number of loops using image analysis software.
This assay measures the ability of a compound to inhibit the migration of endothelial cells, a critical process for the formation of new blood vessels.
Experimental Protocol:
-
Cell Culture: HUVECs are grown to confluence in 6-well plates.
-
Wound Creation: A sterile pipette tip is used to create a linear "scratch" or wound in the confluent cell monolayer.
-
Treatment: The cells are washed to remove debris, and fresh medium containing various concentrations of this compound or a vehicle control is added.
-
Incubation and Imaging: The plate is incubated, and images of the wound are captured at 0 hours and at subsequent time points (e.g., 8, 12, 24 hours).
-
Data Analysis: The width of the wound is measured at different points, and the rate of wound closure is calculated to determine the extent of cell migration.
| In Vitro Assay | Parameter Measured | This compound (Illustrative IC50) | Positive Control | Vehicle Control |
| Cell Proliferation (BrdU) | Inhibition of DNA synthesis | 10 µM | VEGF (10 ng/mL) | 0.1% DMSO |
| Tube Formation | Inhibition of capillary-like structure formation | 5 µM | VEGF (10 ng/mL) | 0.1% DMSO |
| Cell Migration (Wound Healing) | Inhibition of wound closure | 8 µM | VEGF (10 ng/mL) | 0.1% DMSO |
| Note: The IC50 values are illustrative and may vary depending on the specific experimental conditions. |
II. In Vivo Assays
In vivo models are crucial for evaluating the anti-angiogenic efficacy of a compound in a complex biological system.
The CAM assay is a widely used in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.
Experimental Protocol:
-
Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator.
-
Windowing: On embryonic day 3, a small window is made in the shell to expose the CAM.
-
Implantation: On day 10, a sterile filter paper disc or a small sponge soaked with a solution of this compound, a vehicle control, or a pro-angiogenic factor (e.g., bFGF) is placed on the CAM.
-
Incubation: The eggs are returned to the incubator for 48-72 hours.
-
Observation and Imaging: The CAM is observed under a stereomicroscope, and images of the area around the implant are captured.
-
Quantification: The anti-angiogenic effect is quantified by counting the number of blood vessels converging towards the implant or by measuring the area of the avascular zone around the implant.
| In Vivo Assay | Parameter Measured | This compound (Illustrative Result) | Positive Control | Vehicle Control |
| CAM Assay | Inhibition of new blood vessel growth | Significant reduction in vessel density | bFGF (1 µ g/disc ) | Saline or PBS |
| Note: Results are qualitative and should be quantified using appropriate scoring or image analysis methods. |
Comparison with Alternative Anti-Angiogenic Strategies
This compound's broad mechanism of action distinguishes it from more targeted therapies, such as those that specifically inhibit Vascular Endothelial Growth Factor (VEGF).
| Feature | This compound | Anti-VEGF Monoclonal Antibodies (e.g., Bevacizumab, Ranibizumab) |
| Target | Multiple downstream pathways in the angiogenic cascade. | Specifically binds to and neutralizes Vascular Endothelial Growth Factor (VEGF). |
| Mechanism | Inhibits endothelial cell proliferation, migration, and protease expression. | Prevents VEGF from binding to its receptors on endothelial cells. |
| Specificity | Broad-spectrum anti-angiogenic activity. | Highly specific for the VEGF ligand. |
| Route of Administration | Investigated as a posterior juxtascleral depot for sustained release. | Typically administered via intravitreal injection. |
| Clinical Development | Development was halted for AMD and glaucoma indications. | Widely approved and used for various cancers and ocular neovascular diseases. |
Clinical trials have compared this compound to other treatments for wet AMD, such as photodynamic therapy, with some studies showing no statistically significant differences in outcomes.
References
Anecortave Acetate: A Paradigm Shift in Steroid-Related Intraocular Pressure Management
For researchers, scientists, and drug development professionals, understanding the nuanced effects of corticosteroids on intraocular pressure (IOP) is critical. While potent anti-inflammatory agents, conventional steroids like dexamethasone and prednisolone are dogged by the significant side effect of elevating IOP, a major risk factor for glaucoma. Anecortave acetate, a synthetic cortisene, emerges as a promising alternative, demonstrating a capacity to lower IOP, particularly in cases of steroid-induced ocular hypertension. This guide provides a comparative analysis of this compound and other corticosteroids, supported by experimental data and detailed methodologies.
Quantitative Comparison of Intraocular Pressure Effects
The following table summarizes the quantitative data from various studies on the impact of different corticosteroids on intraocular pressure.
| Corticosteroid | Concentration/Dosage | Treatment Duration | Subject Population | Mean IOP Increase (mmHg) | Citation(s) |
| This compound | 15 mg (anterior juxtascleral depot) | 4 weeks | Patients with steroid-induced elevated IOP | -11.5 (decrease) | [1] |
| 30 mg (anterior juxtascleral depot) | 3 months | Patients with open-angle glaucoma | -7.2 (decrease, combined active arms) | [2] | |
| 24 mg (anterior juxtascleral depot) | 1 month | Patients with steroid-induced ocular hypertension | -14.1 (decrease) | [1][3] | |
| Dexamethasone | 0.1% | 4-8 hours (oral) | Patients with primary open-angle glaucoma | ~5.5 | [4] |
| 0.1% | 4 weeks (topical) | Healthy individuals | >15 in high responders, 6-15 in moderate responders | ||
| 0.1% | 12 days (perfusion culture) | Human donor eyes | 17.5 ± 3.8 | ||
| Prednisolone Acetate | 1.0% | 42 days (topical) | Known steroid responders | 9.0 | |
| 1.0% | Up to 6 weeks (topical) | Known steroid responders | Higher than rimexolone and fluorometholone | ||
| Systemic | > 8 weeks | Patients on systemic steroids | 5.56 | ||
| Loteprednol Etabonate | 0.5% | 42 days (topical) | Known steroid responders | 4.1 | |
| 0.5% | Median of 5 weeks (topical) | General patient population | 7.2 | ||
| 0.5% | Long-term (≥ 28 days) | General patient population | Clinically significant elevation in 1.7% of patients | ||
| Rimexolone | 1.0% | 6 weeks (topical) | Known steroid responders | Significantly less than dexamethasone and prednisolone | |
| Fluorometholone | 0.1% | 6 weeks (topical) | Known steroid responders | Comparable to rimexolone |
Experimental Protocols
The methodologies employed in the cited studies share common principles for assessing the impact of corticosteroids on IOP.
Study Design: Many studies utilize a double-masked, randomized, controlled design to minimize bias. Crossover designs are also employed, where subjects receive different treatments sequentially. For preclinical assessments, perfusion-cultured human eyes offer a model to study the direct effects of steroids on the outflow pathway.
Subject Population: A critical aspect of these studies is the inclusion of "known steroid responders"—individuals who have previously demonstrated a significant IOP increase in response to corticosteroids. This enriches the study population for the effect of interest. Other studies include patients with pre-existing conditions like primary open-angle glaucoma or those who have developed steroid-induced ocular hypertension.
Drug Administration:
-
Topical Administration: For drugs like dexamethasone, prednisolone acetate, loteprednol etabonate, and rimexolone, administration is typically in the form of ophthalmic drops, with dosing regimens often being one drop four times daily.
-
Systemic Administration: Some studies investigate the effects of oral corticosteroids, such as prednisone.
-
Anterior Juxtascleral Depot: this compound is administered via an anterior juxtascleral depot injection, providing a sustained release of the drug.
Intraocular Pressure Measurement: IOP is the primary endpoint in these studies and is measured at baseline and at regular intervals throughout the treatment and follow-up periods. Goldmann applanation tonometry is the standard method for IOP measurement.
Statistical Analysis: Statistical significance of IOP changes from baseline and between treatment groups is determined using appropriate statistical tests, such as paired t-tests or ANOVA.
Signaling Pathways and Mechanisms of Action
The differential effects of traditional corticosteroids and this compound on IOP can be attributed to their distinct mechanisms of action at the molecular level.
Conventional Corticosteroids and IOP Elevation:
Conventional corticosteroids, such as dexamethasone and prednisolone, exert their effects by binding to the glucocorticoid receptor (GR). In the trabecular meshwork (TM), the primary site of aqueous humor outflow, this interaction triggers a cascade of events leading to increased outflow resistance and elevated IOP. Key downstream effects include:
-
Extracellular Matrix (ECM) Remodeling: Increased deposition of ECM proteins like fibronectin and the accumulation of glycosaminoglycans.
-
Cytoskeletal Changes: Reorganization of the actin cytoskeleton in TM cells, leading to increased cell stiffness and reduced outflow facility.
-
Inhibition of Matrix Metalloproteinases (MMPs): Reduced degradation of ECM components.
This compound and IOP Reduction:
In stark contrast to conventional steroids, this compound is a cortisene derivative that is devoid of glucocorticoid receptor agonist activity. Its IOP-lowering mechanism is not fully elucidated but is believed to be independent of the GR pathway. Research suggests that this compound may work by:
-
Modulating Trabecular Meshwork Function: Potentially by altering cellular processes that are dysregulated in steroid-induced glaucoma.
-
Anti-angiogenic Properties: While primarily investigated for this effect in age-related macular degeneration, its impact on the vasculature of the outflow pathways may play a role.
The lack of GR binding is a critical differentiating feature, preventing the downstream effects that lead to increased outflow resistance.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the effects of different corticosteroids on intraocular pressure.
References
- 1. Treatment of Steroid-Induced Elevated Intraocular Pressure with this compound: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ophthalmologyweb.com [ophthalmologyweb.com]
- 3. This compound lowers IOP substantially in some eyes with steroid-related ocular hypertension - American Academy of Ophthalmology [aao.org]
- 4. Acute effects of dexamethasone on intraocular pressure in glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Study Comparison of the Safety Profiles of Anecortave Acetate and Other Therapies for Neovascular Age-Related Macular Degeneration
For Immediate Release
This guide provides a comprehensive comparison of the safety profile of anecortave acetate with alternative treatments for neovascular age-related macular degeneration (AMD), including photodynamic therapy (PDT) and anti-vascular endothelial growth factor (anti-VEGF) agents such as ranibizumab, bevacizumab, and aflibercept. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapies based on available clinical trial data.
Executive Summary
This compound, an angiostatic cortisene, has demonstrated a favorable safety profile in clinical trials. Administered via a posterior juxtascleral depot (PJD), it avoids the risks associated with intraocular injections, such as endophthalmitis and retinal detachment. Clinical studies have shown that adverse events related to this compound are generally mild, transient, and comparable to placebo. This guide presents a detailed analysis of its safety data alongside that of other commonly used treatments for neovascular AMD, highlighting key differences in their adverse event profiles.
Data Presentation: Comparative Safety Profiles
The following tables summarize the incidence of ocular and systemic adverse events reported in key clinical trials for this compound and its comparators.
Table 1: Ocular Adverse Events in Key Clinical Trials
| Adverse Event | This compound (15 mg) | Placebo (Anecortave Monotherapy Trial) | Photodynamic Therapy (PDT) | Ranibizumab (0.5 mg) | Bevacizumab (1.25 mg) | Aflibercept (2.0 mg) |
| Cataract | Reported | - | 10.5% (ANCHOR) | 20% (ANCHOR) | - | - |
| Conjunctival Hemorrhage | Reported | - | - | >10% (VIEW 1 & 2) | - | >10% (VIEW 1 & 2) |
| Decreased Visual Acuity | Reported | Reported | - | >10% (VIEW 1 & 2) | - | >10% (VIEW 1 & 2) |
| Endophthalmitis | 0% | 0% | 0% | ~1% (MARINA & ANCHOR) | - | - |
| Eye Pain | Reported | Reported | - | >10% (VIEW 1 & 2) | - | >10% (VIEW 1 & 2) |
| Increased Intraocular Pressure | Not Reported | Not Reported | - | - | - | 5% (QUASAR) |
| Retinal Detachment | One instance reported | - | - | <1.7% (MARINA & ANCHOR) | - | - |
| Retinal Hemorrhage | One instance reported | - | - | >10% (VIEW 1 & 2) | - | >10% (VIEW 1 & 2) |
| Uveitis | - | - | - | <1.7% (MARINA & ANCHOR) | - | - |
| Vitreous Floaters | Reported | Reported | - | - | - | 2.7% (RAINBOW) |
| Vitreous Detachment | Reported | - | - | - | - | - |
Note: Data is compiled from various sources and may not be from direct head-to-head comparisons. The this compound Monotherapy Trial (C-98-03) reported adverse events but did not provide specific percentages in the available literature. Events are listed as "Reported" where percentages were not specified.
Table 2: Systemic Adverse Events in Key Clinical Trials
| Adverse Event | This compound | Placebo/Control | Ranibizumab | Bevacizumab | Aflibercept |
| Any Serious Systemic AE | No significant increase | - | 23.8% | 26.6% | - |
| Arteriothrombotic Events | - | - | 0.89 (RR vs. Bevacizumab) | - | - |
| Death | - | - | 0.99 (RR vs. Bevacizumab) | - | - |
| Non-ocular Hemorrhage | - | 5.5% (MARINA) | 9% (MARINA) | - | - |
| Hypertension | - | - | - | - | 8.1% (QUASAR) |
| Thromboembolic Events | - | - | - | - | 0.5% (QUASAR) |
Note: RR denotes Risk Ratio from a meta-analysis of five trials.[1] Data for this compound indicates no significant increase in systemic adverse events compared to control groups.
Experimental Protocols
The safety of this compound has been evaluated in multiple clinical trials, primarily focusing on its use in neovascular AMD. The core methodologies for safety assessment in these trials are outlined below.
This compound Monotherapy Trial (e.g., C-98-03)
-
Study Design: A multicenter, randomized, double-masked, placebo-controlled trial.
-
Participants: Patients with subfoveal choroidal neovascularization (CNV) secondary to AMD.
-
Intervention: Posterior juxtascleral depot (PJD) administration of this compound (3 mg, 15 mg, or 30 mg) or placebo at 6-month intervals.
-
Safety Monitoring:
-
Ophthalmic Examinations: Comprehensive eye exams, including best-corrected visual acuity (BCVA), slit-lamp biomicroscopy, and fundus photography, were conducted at baseline and at regular follow-up visits. Fluorescein angiography was used to assess CNV.
-
Systemic Assessments: General physical examinations, electrocardiograms (ECGs), and laboratory tests (hematology, serum chemistry, and urinalysis) were performed periodically.
-
Adverse Event Reporting: All adverse events were recorded and assessed for severity, seriousness, and relationship to the study drug by the investigators. An independent safety committee periodically reviewed all safety data.[2]
-
This compound vs. Photodynamic Therapy Trial (e.g., C-01-99)
-
Study Design: A prospective, masked, randomized, multicenter, active-controlled, non-inferiority trial.
-
Participants: Patients with predominantly classic subfoveal CNV secondary to AMD.
-
Interventions:
-
This compound (15 mg) via PJD at baseline and month 6, with sham PDT.
-
PDT with verteporfin at 3-month intervals as needed, with sham PJD.
-
-
Safety Monitoring: Similar to the monotherapy trial, safety monitoring included regular comprehensive ophthalmic examinations, systemic health assessments, and rigorous adverse event reporting. An independent safety committee was responsible for overseeing the safety of the trial.[3]
Mandatory Visualization
The following diagrams illustrate the experimental workflow for assessing the safety profile of this compound in a typical clinical trial and the signaling pathway of angiostatic cortisenes.
Conclusion
This compound presents a distinct safety profile compared to other treatments for neovascular AMD. Its extraocular administration via posterior juxtascleral depot mitigates the risks of serious intraocular adverse events such as endophthalmitis and retinal detachment, which are associated with intravitreal injections of anti-VEGF agents. The systemic safety profile of this compound also appears favorable, with no significant increase in systemic adverse events reported in clinical trials. This guide provides a foundational comparison to aid in the informed assessment of this compound's safety in the context of currently available therapies. Further head-to-head comparative studies with contemporary anti-VEGF agents would be beneficial for a more definitive safety ranking.
References
- 1. AMD Meta-Analysis: Adverse Events With Bevacizumab and Ranibizumab - American Academy of Ophthalmology [aao.org]
- 2. This compound as monotherapy for treatment of subfoveal neovascularization in age-related macular degeneration: twelve-month clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ophthalmologytimes.com [ophthalmologytimes.com]
A Comparative Analysis of Anecortave Acetate and Triamcinolone Acetonide in Steroid-Induced Glaucoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of anecortave acetate and triamcinolone acetonide, focusing on their contrasting effects within the context of steroid-induced glaucoma. The following sections present experimental data, detailed methodologies, and visualizations of relevant biological pathways and experimental workflows to support a comprehensive understanding of these two compounds.
Introduction
Triamcinolone acetonide is a potent synthetic corticosteroid widely used for its anti-inflammatory properties in treating various ocular conditions. However, its use is frequently associated with a significant adverse effect: the elevation of intraocular pressure (IOP), which can lead to iatrogenic steroid-induced glaucoma.[1][2][3][4] In contrast, this compound, a cortisene and an analog of cortisol acetate, is characterized by its lack of significant glucocorticoid activity.[5] It has been investigated not as a cause of but as a potential treatment for steroid-induced ocular hypertension. This guide delves into the experimental evidence that elucidates the opposing roles of these two agents in the context of glaucoma.
Comparative Efficacy in Steroid-Induced Glaucoma Models
The primary distinction between this compound and triamcinolone acetonide in the context of glaucoma lies in their opposing effects on intraocular pressure. While triamcinolone is a known inducer of ocular hypertension, this compound has demonstrated the ability to lower IOP in both preclinical and clinical settings of steroid-induced glaucoma.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies evaluating the effects of this compound and triamcinolone acetonide on intraocular pressure and aqueous humor outflow facility.
Table 1: Effect of this compound on Intraocular Pressure in Patients with Steroid-Induced Ocular Hypertension
| Treatment Group | Mean Baseline IOP (mmHg) | Mean IOP Change from Baseline at Week 4 (mmHg) | Percentage IOP Change from Baseline at Week 4 |
| Vehicle (Control) | 34.1 | - | - |
| 3 mg this compound | 31.1 | - | - |
| 15 mg this compound | 37.6 | -8.8 | -23.4% |
| 30 mg this compound | 32.9 | - | - |
Data from a randomized clinical trial in patients with elevated IOP due to corticosteroid therapy, a majority of whom had received intravitreal triamcinolone acetonide.
Table 2: Effect of this compound on Aqueous Humor Outflow Facility in a Sheep Model of Steroid-Induced Ocular Hypertension
| Treatment Group | Aqueous Outflow Facility (μL/min/mmHg) |
| Prednisolone Alone | 0.08 ± 0.02 |
| Prednisolone + this compound | 0.46 ± 0.15 |
This study demonstrated that this compound prevented the increase in outflow resistance caused by a corticosteroid.
Table 3: Cytotoxicity of Triamcinolone Acetonide on Human Trabecular Meshwork Cells in vitro
| Triamcinolone Acetonide Concentration (µg/mL) | Mean Cell Viability (%) after 24 hours |
| 0 (Control) | 92.49 ± 1.21 |
| 125 | 75.4 ± 2.45 |
| 250 | 49.43 ± 1.85 |
| 500 | 17.07 ± 2.39 |
| 1000 | 3.7 ± 0.9 |
This study highlights the direct toxic effect of triamcinolone acetonide on the cells of the aqueous humor outflow pathway.
Experimental Protocols
Clinical Trial of this compound for Steroid-Induced Ocular Hypertension
-
Objective: To evaluate the IOP-lowering effect of this compound in patients with elevated IOP following corticosteroid therapy.
-
Study Design: A randomized, multicenter, dose-ranging, parallel-group study.
-
Participants: Patients with a diagnosis of ocular hypertension or glaucoma in one or both eyes, with IOP greater than or equal to 24 mmHg and less than or equal to 40 mmHg, and a history of corticosteroid-induced IOP elevation. A majority of the patients had received intravitreal triamcinolone acetonide.
-
Intervention: Patients were randomized to receive a single anterior juxtascleral depot of this compound at doses of 3 mg, 15 mg, or 30 mg, or a vehicle control.
-
Primary Outcome Measure: The primary efficacy endpoint was the mean change from baseline in IOP at week 4.
-
IOP Measurement: Intraocular pressure was measured at baseline and at subsequent follow-up visits.
Sheep Model of Steroid-Induced Ocular Hypertension
-
Objective: To investigate the effect of this compound on corticosteroid-induced ocular hypertension in sheep.
-
Animal Model: Normal adult sheep.
-
Induction of Ocular Hypertension: Topical administration of 0.5% prednisolone acetate to both eyes, three times daily.
-
Intervention: A unilateral sub-Tenon injection of this compound was administered to one eye either before the initiation of prednisolone treatment or after the IOP was maximally elevated.
-
Outcome Measures: Intraocular pressure was monitored using Perkins applanation tonometry. Aqueous outflow facility was also measured.
In Vitro Cytotoxicity Assay of Triamcinolone Acetonide
-
Objective: To study the effects of triamcinolone acetonide on cultured human trabecular meshwork (HTM) cells.
-
Cell Culture: Primary human trabecular meshwork cells were cultured.
-
Treatment: HTM cells were treated with various concentrations of crystalline triamcinolone acetonide (125, 250, 500, and 1000 μg/mL) for 24 hours.
-
Outcome Measure: Cell viability was assessed using a trypan blue dye exclusion test.
Signaling Pathways and Mechanisms of Action
The opposing effects of triamcinolone acetonide and this compound on intraocular pressure can be attributed to their distinct mechanisms of action at the cellular and molecular level within the trabecular meshwork, the primary site of aqueous humor outflow regulation.
Triamcinolone Acetonide and Glucocorticoid Receptor Signaling
Triamcinolone acetonide, as a potent glucocorticoid, binds to and activates the glucocorticoid receptor (GR) in trabecular meshwork cells. This activation triggers a cascade of downstream signaling events that lead to increased resistance to aqueous humor outflow and elevated IOP. Key molecular changes include:
-
Extracellular Matrix (ECM) Remodeling: Activation of the GR leads to the increased deposition of ECM proteins such as fibronectin, elastin, and collagen in the trabecular meshwork. This alters the architecture of the outflow pathway and impedes aqueous humor drainage.
-
Cytoskeletal Changes: Glucocorticoids can induce changes in the actin cytoskeleton of trabecular meshwork cells, leading to increased cell stiffness and reduced cellularity.
-
Gene Expression Changes: Triamcinolone has been shown to upregulate the expression of genes associated with glaucoma, such as myocilin (MYOC).
References
- 1. Reduction of intraocular pressure with this compound in eyes with ocular steroid injection-related glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Translational Preclinical Pharmacologic Disease Models for Ophthalmic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparative study of the aqueous humour and cerebrospinal fluid in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
Head-to-head studies of anecortave acetate and other angiostatic steroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of anecortave acetate and other angiostatic steroids, focusing on their mechanisms of action and available experimental data. While direct head-to-head preclinical studies with quantitative comparisons are limited in the publicly available literature, this document synthesizes existing data to offer insights into their respective profiles.
Introduction to Angiostatic Steroids
Angiogenesis, the formation of new blood vessels, is a crucial process in both normal physiology and various pathological conditions, including neovascular eye diseases and tumor growth. Angiostatic steroids are a class of compounds that can inhibit this process. These steroids can be broadly categorized into those with glucocorticoid activity and those, like this compound, which have been modified to minimize or eliminate this activity, thereby reducing the risk of side effects such as increased intraocular pressure.
Mechanism of Action: A Comparative Overview
While sharing the common goal of inhibiting angiogenesis, this compound and other angiostatic steroids can exert their effects through distinct molecular pathways.
This compound:
This compound is a synthetic cortisene, a class of steroids designed to be devoid of glucocorticoid activity.[1] Its primary mechanism of action is the inhibition of extracellular matrix degradation, a critical step in endothelial cell migration and invasion. This is achieved by:
-
Downregulation of Matrix Metalloproteinases (MMPs): Studies have indicated that this compound can reduce the activity of MMP-2 and MMP-9, enzymes crucial for the breakdown of collagen and other components of the basement membrane.[4]
Other Angiostatic Steroids (e.g., Triamcinolone Acetonide, Dexamethasone):
Other steroids with angiostatic properties, such as triamcinolone acetonide and dexamethasone, often retain glucocorticoid receptor (GR) activity. Their anti-angiogenic effects are thought to be mediated, at least in part, through:
-
Inhibition of Vascular Endothelial Growth Factor (VEGF): Some corticosteroids can suppress the expression of VEGF, a potent pro-angiogenic factor.
-
Modulation of Endothelial Cell Migration and Proliferation: These steroids can directly impact endothelial cell behavior, though the precise mechanisms and potency can vary.
-
Inhibition of MMPs: Similar to this compound, some glucocorticoids can also downregulate the activity of MMPs.
The key distinction lies in the GR-mediated effects. While these can contribute to anti-inflammatory and anti-angiogenic actions, they are also associated with side effects like cataract formation and increased intraocular pressure. This compound's design circumvents this by focusing on the protease inhibition pathway without significant GR interaction.
Signaling Pathway Diagrams
References
A Comparative Analysis of Anecortave Acetate for Vision Maintenance in Neovascular Age-Related Macular Degeneration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of anecortave acetate with alternative therapies for the treatment of neovascular (wet) age-related macular degeneration (AMD), a leading cause of vision loss in individuals over 50. The following sections present a comprehensive overview of the clinical trial data, experimental methodologies, and underlying signaling pathways to offer an objective assessment of these treatments.
Mechanism of Action: A Differentiated Approach
In contrast, the primary alternative treatments for wet AMD, including ranibizumab (Lucentis®), bevacizumab (Avastin®), and aflibercept (Eylea®), are anti-VEGF agents. They function by directly binding to and neutralizing VEGF-A, a key signaling protein that promotes angiogenesis and increases vascular permeability. Aflibercept also binds to VEGF-B and placental growth factor (PlGF).
Below is a diagram illustrating the distinct signaling pathways targeted by this compound and anti-VEGF therapies.
Clinical Efficacy: A Comparative Overview
The clinical development of this compound for wet AMD involved several key trials. The following tables summarize the primary efficacy outcomes of these studies in comparison to pivotal trials of anti-VEGF therapies.
Table 1: this compound Clinical Trial Outcomes
| Trial | Comparator | Duration | Primary Endpoint | This compound Group | Comparator Group | p-value |
| Monotherapy Trial | Placebo | 24 Months | Proportion of patients losing <15 letters of visual acuity | 73% (15 mg) | 47% | ≤0.05 |
| vs. PDT Trial (C-01-99) | Photodynamic Therapy (PDT) | 24 Months | Proportion of patients losing <15 letters of visual acuity | 45% (15 mg) | 49% | >0.05 |
| AART (Risk Reduction) | Sham | 48 Months | Progression from dry to wet AMD | Not yet reported | Not yet reported | N/A |
Table 2: Anti-VEGF Therapies - Pivotal Trial Outcomes for Wet AMD
| Trial | Drug | Comparator | Duration | Primary Endpoint | Anti-VEGF Group | Comparator Group | p-value |
| MARINA | Ranibizumab (0.5 mg) | Sham | 24 Months | Mean change in visual acuity (letters) | +6.6 | -14.9 | <0.001 |
| ANCHOR | Ranibizumab (0.5 mg) | PDT | 12 Months | Mean change in visual acuity (letters) | +11.3 | -9.5 | <0.001 |
| CATT | Bevacizumab (1.25 mg) | Ranibizumab (0.5 mg) | 1 Year | Mean change in visual acuity (letters) | +8.0 (monthly) | +8.5 (monthly) | Non-inferior |
| VIEW 1 & 2 | Aflibercept (2 mg, q8w) | Ranibizumab (0.5 mg, q4w) | 52 Weeks | Proportion of patients losing <15 letters of visual acuity | 95.1% | 94.4% | Non-inferior |
Experimental Protocols: A Closer Look at Trial Designs
The methodologies of the key clinical trials for this compound and its comparators are detailed below, highlighting the differences in patient populations, interventions, and outcome measures.
This compound vs. PDT (C-01-99) Trial
-
Objective: To compare the safety and efficacy of this compound 15 mg with verteporfin PDT in patients with subfoveal choroidal neovascularization (CNV) secondary to AMD.
-
Design: A prospective, randomized, double-masked, multicenter, active-controlled study.
-
Participants: 530 patients with predominantly classic subfoveal CNV.
-
Intervention:
-
This compound Group: 15 mg administered as a posterior juxtascleral depot (PJD) at baseline and month 6, with sham PDT every 3 months.
-
PDT Group: Standard verteporfin PDT at baseline and every 3 months as needed, with sham PJD at baseline and month 6.
-
-
Primary Outcome: The proportion of patients losing fewer than 15 letters (3 lines) of visual acuity from baseline at month 12.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Anecortave Acetate
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Anecortave Acetate, a sterol lipid used in research. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Safety and Hazard Information
This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1]:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)
-
Causes skin irritation (Skin corrosion/irritation - Category 2)
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)
These classifications necessitate that this compound be handled as a hazardous chemical and disposed of accordingly.
Quantitative Data on this compound Waste
Currently, there is no publicly available quantitative data summarizing waste streams or disposal efficacy specifically for this compound. Waste generation will be highly dependent on the scale and nature of individual research projects. Researchers are advised to maintain meticulous records of the quantities of this compound used and designated for disposal.
Step-by-Step Disposal Procedures
The disposal of this compound must be conducted in accordance with federal, state, and local regulations.[1][2] The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[3][4]
1. Waste Identification and Segregation:
-
Designate as Hazardous Waste: Due to its GHS hazard classifications, this compound waste should be treated as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with non-hazardous waste. It should be collected in a dedicated, properly labeled hazardous waste container. Avoid mixing incompatible chemicals.
2. Waste Collection and Container Management:
-
Use Appropriate Containers: Collect this compound waste in a sturdy, leak-proof container that is chemically compatible with the compound. Plastic containers are often preferred for chemical waste.
-
Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." The label should also include the date when waste was first added to the container.
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.
3. Storage of this compound Waste:
-
Designated Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment: Liquid waste containers should be placed in secondary containment to prevent spills.
-
Storage Limits: Be aware of the storage limits for hazardous waste in an SAA, which is typically 55 gallons for hazardous waste and one quart for acutely toxic (P-listed) waste.
4. Disposal of Contaminated Materials:
-
Personal Protective Equipment (PPE): Used gloves, gowns, and other disposable PPE contaminated with this compound should be collected in the designated hazardous waste container.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous waste.
-
Empty Containers: Empty this compound containers must be triple-rinsed. The first rinseate must be collected and disposed of as hazardous waste. After thorough rinsing and drying, and with the label defaced, the container may be disposed of as non-hazardous waste, depending on institutional policies.
5. Arranging for Waste Pickup and Disposal:
-
Contact Environmental Health and Safety (EHS): When the waste container is full or has reached the storage time limit set by your institution, contact your institution's EHS department to arrange for a waste pickup.
-
Professional Disposal: EHS will ensure the waste is transported to a licensed hazardous waste treatment and disposal facility, where it will likely be incinerated in accordance with EPA regulations.
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain. Improper disposal can lead to environmental contamination and significant legal penalties.
Experimental Protocols
Specific experimental protocols for the disposal of this compound are not detailed in publicly available literature. The standard procedure for chemical waste disposal, as outlined above, is based on regulatory guidelines and best practices for laboratory safety. The primary method of disposal for hazardous pharmaceutical waste is incineration at a permitted facility.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research laboratory setting.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Anecortave Acetate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling investigational compounds like Anecortave Acetate. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. By adhering to these procedural, step-by-step guidelines, you can minimize risks and handle this compound with confidence.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE based on the compound's Safety Data Sheet (SDS), which identifies it as an acute oral toxicant, a skin and eye irritant, and a respiratory tract irritant.[1]
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, which can cause irritation.[1] |
| Body Protection | Laboratory coat. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood). A NIOSH-approved respirator may be necessary for operations with a high potential for aerosol or dust generation. | Minimizes the risk of inhaling the compound, which may cause respiratory irritation.[1] |
Operational Plan: From Preparation to Cleanup
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following step-by-step operational plan provides guidance for the entire handling process.
Preparation
-
Consult the SDS: Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Designate a Workspace: All handling of this compound should occur in a designated area, such as a chemical fume hood, to control exposure.
-
Assemble Materials: Gather all necessary equipment, including PPE, weighing materials, solvents, and waste containers, before you begin.
-
Ensure Emergency Equipment is Accessible: Verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
Handling
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: If working with the solid form, carefully weigh the required amount on a tared weigh boat or paper within the fume hood to minimize dust generation.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.
-
Avoid Inhalation and Contact: Handle the compound in a manner that avoids the creation of dust or aerosols.[1] Do not eat, drink, or smoke in the handling area.
Cleanup
-
Decontaminate Surfaces: After handling, decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe clean.
-
Clean Equipment: Thoroughly clean all non-disposable equipment that came into contact with this compound.
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination. Dispose of single-use items in the designated waste stream.
-
Wash Hands: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. The following plan provides a step-by-step guide for waste management.
Waste Segregation
-
Solid Waste: Place all solid waste contaminated with this compound (e.g., weigh boats, pipette tips, gloves) into a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps Waste: Dispose of any contaminated sharps (e.g., needles, razor blades) in a designated sharps container.
Container Labeling
-
Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents (e.g., "Solid waste with this compound," "Aqueous solution of this compound").
Storage
-
Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.
Final Disposal
-
Arrange for pickup of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.
-
Adhere to all local, state, and federal regulations for hazardous waste disposal.
Visualizing the Workflow for Safe Handling
To provide a clear, at-a-glance overview of the safe handling process, the following diagram illustrates the logical workflow from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
